Technical Documentation Center

(3S)-1-(Oxetan-3-yl)piperidin-3-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (3S)-1-(Oxetan-3-yl)piperidin-3-amine
  • CAS: 1349699-66-6

Core Science & Biosynthesis

Foundational

(3S)-1-(Oxetan-3-yl)piperidin-3-amine molecular structure

An In-depth Technical Guide to (3S)-1-(Oxetan-3-yl)piperidin-3-amine: Structure, Synthesis, and Application Abstract (3S)-1-(Oxetan-3-yl)piperidin-3-amine is a chiral heterocyclic compound of significant interest in cont...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (3S)-1-(Oxetan-3-yl)piperidin-3-amine: Structure, Synthesis, and Application

Abstract

(3S)-1-(Oxetan-3-yl)piperidin-3-amine is a chiral heterocyclic compound of significant interest in contemporary medicinal chemistry. It integrates two highly valued structural motifs: the piperidine ring, a privileged scaffold in numerous pharmaceuticals, and the oxetane moiety, an emerging bioisostere used to fine-tune physicochemical properties. This guide provides a comprehensive technical overview of its molecular structure, physicochemical characteristics, a robust synthetic strategy, and state-of-the-art analytical protocols for structural verification and quality control. The document is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel small molecule therapeutics.

Introduction: A Confluence of Privileged and Modern Motifs

The rational design of small molecule drugs often involves the strategic combination of structural fragments known to confer favorable biological and pharmacokinetic properties. (3S)-1-(Oxetan-3-yl)piperidin-3-amine exemplifies this approach by uniting a classic heterocyclic core with a modern functional group.

The Piperidine Scaffold: A Cornerstone of Medicinal Chemistry

The piperidine ring is one of the most ubiquitous N-heterocycles in the pharmaceutical industry, present in a wide array of approved drugs targeting indications from central nervous system (CNS) disorders to cancer.[1][2] Its prevalence is due to a combination of factors:

  • Physicochemical Versatility: The piperidine nitrogen can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating interactions with biological targets. Its saturated, three-dimensional structure allows for precise conformational arrangements to fit into binding pockets.[1]

  • Favorable ADME Properties: The scaffold is generally associated with good metabolic stability and can improve a molecule's pharmacokinetic profile, enhancing transport across biological membranes.[1]

  • Synthetic Tractability: A wealth of synthetic methodologies exists for the construction and functionalization of the piperidine core.[2]

The Oxetane Ring: An Emerging Bioisostere for Property Modulation

The four-membered oxetane ring has gained significant traction in drug discovery as a versatile tool for property optimization.[3] It is often employed as a "bioisostere" for less desirable groups, such as carbonyls or gem-dimethyl groups. Key advantages include:

  • Enhanced Solubility: The polar nature of the oxetane's ether linkage can significantly improve the aqueous solubility of a parent molecule.[3]

  • Metabolic Stability: Introduction of an oxetane can block sites of metabolic oxidation, improving a compound's half-life.

  • Improved Lipophilicity Profile: It provides a means to modulate lipophilicity (LogP/LogD) in a non-linear fashion, offering a more nuanced tool for optimization than simple alkyl chains.[3]

(3S)-1-(Oxetan-3-yl)piperidin-3-amine: A Key Building Block

The title compound merges these two motifs, creating a chiral building block with high potential. The (3S)-stereochemistry at the 3-amino position is a crucial feature found in several important pharmaceutical agents, including Dipeptidyl Peptidase-IV (DPP-IV) inhibitors used in the treatment of type 2 diabetes.[4] The attachment of the oxetane ring to the piperidine nitrogen further enhances its utility, offering a vector for improved drug-like properties.

Molecular and Physicochemical Properties

Structural Formula and Stereochemistry

The molecule consists of a piperidine ring with an amine group at the C3 position and an oxetane ring attached via its C3 position to the piperidine nitrogen (N1). The stereocenter at C3 of the piperidine ring is in the S-configuration.

  • IUPAC Name: (3S)-1-(Oxetan-3-yl)piperidin-3-amine

  • Molecular Formula: C₈H₁₆N₂O

  • Canonical SMILES: C1CN

Key Physicochemical Data

The following table summarizes the computed physicochemical properties for (3S)-1-(Oxetan-3-yl)piperidin-3-amine. These values are critical for predicting its behavior in biological systems and for planning downstream formulation activities.

PropertyValueSource
Molecular Weight 156.23 g/mol Calculated
Exact Mass 156.12626 DaCalculated
Hydrogen Bond Donors 2Calculated
Hydrogen Bond Acceptors 3Calculated
Topological Polar Surface Area 41.5 ŲCalculated
Rotatable Bonds 2Calculated
cLogP -0.5 to 0.0Estimated

Synthesis and Manufacturing

The synthesis of (3S)-1-(Oxetan-3-yl)piperidin-3-amine requires a stereocontrolled approach to establish the chiral center, followed by the strategic introduction of the oxetane moiety.

Retrosynthetic Analysis

A logical retrosynthetic disconnection points to two key starting materials: a protected form of (3S)-piperidin-3-amine and oxetan-3-one. This approach isolates the challenge of stereocontrol to the synthesis of the piperidine core.

G Target (3S)-1-(Oxetan-3-yl)piperidin-3-amine Disconnect1 C-N Bond Formation (Reductive Amination) Target->Disconnect1 SM1 (3S)-3-Amino-1-Boc-piperidine Disconnect1->SM1 SM2 Oxetan-3-one Disconnect1->SM2 Disconnect2 Chiral Synthesis or Resolution SM1->Disconnect2 Precursor Racemic 3-Aminopiperidine or Chiral Precursor (e.g., L-Glutamic Acid) Disconnect2->Precursor G cluster_0 Identity & Structure Confirmation cluster_1 Purity Assessment cluster_2 Final Release NMR ¹H & ¹³C NMR LCMS LC-MS (Purity) NMR->LCMS MS HRMS (ESI+) MS->LCMS Chiral_HPLC Chiral HPLC (e.e.%) LCMS->Chiral_HPLC Release Certificate of Analysis (CoA) Chiral_HPLC->Release Start Synthesized Batch Start->NMR Start->MS

Sources

Exploratory

The Strategic Incorporation of the Oxetane Moiety in Piperidine-Based Drug Candidates: A Technical Guide to Unlocking Physicochemical and Pharmacokinetic Advantages

Abstract The piperidine ring is a cornerstone of modern medicinal chemistry, particularly in neuroscience and oncology therapeutics. However, its inherent lipophilicity and susceptibility to oxidative metabolism often pr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine ring is a cornerstone of modern medicinal chemistry, particularly in neuroscience and oncology therapeutics. However, its inherent lipophilicity and susceptibility to oxidative metabolism often present significant hurdles in drug development, leading to poor pharmacokinetic profiles and off-target toxicities. This technical guide provides an in-depth analysis of a powerful and increasingly adopted strategy to mitigate these liabilities: the incorporation of the oxetane ring. We will explore the multifaceted roles of this small, strained heterocycle, demonstrating how its unique electronic and steric properties can be leveraged to strategically enhance aqueous solubility, improve metabolic stability, modulate basicity, and enforce bioactive conformations. This guide moves beyond a simple recitation of effects to explain the underlying physicochemical causality, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively deploy the oxetane motif in their own discovery programs.

The Piperidine Scaffold: A Privileged Structure with Inherent Challenges

The piperidine ring is one of the most ubiquitous saturated heterocycles in approved pharmaceuticals.[1] Its prevalence stems from its ability to serve as a versatile three-dimensional scaffold that can present substituents in well-defined vectors and to incorporate a basic nitrogen atom, which is often crucial for target engagement via salt-bridge interactions and for modulating solubility.

However, the very features that make piperidine attractive also contribute to its common liabilities:

  • High Lipophilicity: The carbocyclic nature of the piperidine ring contributes to the overall lipophilicity (measured as logP or logD) of a molecule. High lipophilicity is frequently associated with poor aqueous solubility, increased binding to plasma proteins, and a higher risk of off-target effects and toxicity.[2]

  • Metabolic Instability: Piperidine rings are susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. The primary metabolic "soft spots" are typically the carbons alpha to the nitrogen atom, which can undergo hydroxylation, leading to rapid clearance and the formation of potentially reactive metabolites. N-dealkylation is another common metabolic pathway if the piperidine nitrogen is substituted.

Addressing these challenges is a central theme in medicinal chemistry. Traditional strategies, such as introducing polar functional groups or fluorine atoms, can sometimes solve one problem while exacerbating another (e.g., altering target affinity or creating new metabolic liabilities). The oxetane ring has emerged as a sophisticated and effective tool to overcome these issues simultaneously.[3][4]

The Oxetane Ring: A Multifunctional Physicochemical Modulator

The oxetane, a four-membered oxygen-containing heterocycle, is far more than a simple steric blocker. Its unique combination of polarity, three-dimensionality, and electronic properties allows it to act as a "chimeric" bioisostere, blending the characteristics of a polar carbonyl group with the steric bulk of a gem-dimethyl group, but with distinct advantages over both.[5]

Impact on Lipophilicity and Solubility: The "Polar Hydrophobe" Effect

A primary application of the oxetane ring is to improve the aqueous solubility of a parent molecule without a significant lipophilicity penalty. The oxygen atom of the oxetane is an effective hydrogen bond acceptor, which favorably interacts with water molecules. When an oxetane is used to replace a non-polar group like a gem-dimethyl moiety, the result is a dramatic improvement in aqueous solubility.[3][6] This effect can be profound, with solubility increases reported from four-fold to over 4000-fold depending on the molecular context.[3][6]

The spirocyclic fusion of an oxetane ring to a piperidine core, creating scaffolds like 2-oxa-6-azaspiro[3.3]heptane, is a particularly powerful strategy. This motif serves as an excellent, more polar, and more metabolically stable surrogate for piperidones or morpholines.[3][7]

Causality Insight: The improvement in solubility is not just due to the added polarity. The rigid, three-dimensional structure of the oxetane disrupts crystal lattice packing, which can lower the energy barrier required to dissolve the solid compound, further contributing to enhanced solubility.

Table 1: Comparative Physicochemical Properties of Matched Pairs

Compound PairStructureModificationLogD (pH 7.4)Aqueous Solubility (µg/mL)
Piperidone 1a (Structure of N-benzyl-4-piperidone)Reference1.81,200
Spiro-oxetane 1b (Structure of N-benzyl-2-oxa-6-azaspiro[3.3]heptane)Carbonyl -> Spiro-oxetane1.1>30,000
Gem-dimethyl 2a (Structure of a generic piperidine with a gem-dimethyl group)Reference3.5<1
Spiro-oxetane 2b (Structure of a generic piperidine with a spiro-oxetane)Gem-dimethyl -> Spiro-oxetane2.545

(Data is illustrative, synthesized from trends reported in literature[3][5][8])

Modulation of Basicity (pKa): The Inductive Effect

Uncontrolled basicity of the piperidine nitrogen can be detrimental, leading to off-target interactions (e.g., with the hERG channel) and undesirable pharmacokinetic properties. The oxetane ring acts as a potent electron-withdrawing group due to the electronegativity of its oxygen atom. Placing an oxetane ring proximal to the piperidine nitrogen significantly reduces the pKa of the nitrogen.

The magnitude of this effect is distance-dependent:

  • α-substitution: An oxetane directly attached to the nitrogen (or on an N-alkyl chain) can lower the pKa by as much as 2.7 units.[9]

  • β-substitution: An oxetane at the beta position can lower the pKa by approximately 1.9 units.[4][9]

  • γ- and δ-substitution: The effect diminishes with distance, with reductions of ~0.7 and ~0.3 units, respectively.[4]

Causality Insight: This strategic reduction in pKa allows chemists to fine-tune the ionization state of the molecule at physiological pH (7.4). By lowering the basicity, the proportion of the neutral, more membrane-permeable form of the drug can be increased, while still retaining sufficient basicity for aqueous solubility or key target interactions. This was a key strategy in the development of the SYK inhibitor lanraplenib , where replacing an ethyl group on a piperazine with an oxetane reduced the calculated pKaH from 8.0 to 6.4, improving cell selectivity.[4]

Enhancing Metabolic Stability: The Oxetane as a "Metabolic Shield"

The oxetane ring serves as a robust shield against oxidative metabolism. Its incorporation into a piperidine derivative can dramatically increase metabolic lifetime by addressing liabilities in two primary ways.

Blocking Sites of Metabolism

When installed as a spirocycle at a metabolically vulnerable position (e.g., replacing a gem-dimethyl group at the C4 position of a piperidine), the oxetane physically blocks CYP enzymes from accessing adjacent C-H bonds. Unlike a gem-dimethyl group, the oxetane itself is remarkably resistant to oxidation. This strategy is superior to simply adding bulky alkyl groups because the oxetane imparts this steric protection without the associated penalty of increased lipophilicity.[4]

Electronic Deactivation

The electron-withdrawing nature of the oxetane deactivates adjacent C-H bonds, making them less susceptible to enzymatic hydroxylation. This is particularly effective for protecting the metabolically labile carbons alpha to the piperidine nitrogen.

Causality Insight: The stability of the oxetane ring itself is linked to its substitution pattern. 3,3-disubstituted oxetanes, including spirocyclic systems, are generally more stable than other substitution patterns.[4] This stability is crucial, as ring-opening can be a potential liability, particularly under harsh acidic conditions.[4]

Table 2: Comparative Metabolic Stability of Matched Pairs in Human Liver Microsomes (HLM)

Compound PairModificationIntrinsic Clearance (CLint, µL/min/mg)Half-life (t½, min)
Piperidone 1a Reference1509
Spiro-oxetane 1b Carbonyl -> Spiro-oxetane2555
Morpholine Analog 3a Reference120 (Oxidation of morpholine ring)12
Oxetane Analog 3b Morpholine -> Oxetane-piperazine1592

(Data is illustrative, synthesized from trends reported in literature[4][5][8])

Conformational Rigidity and Target Engagement

Spiro-fusing an oxetane ring to a piperidine forces the piperidine into a more rigid and defined chair conformation. This conformational constraint can be highly advantageous for target binding.

Causality Insight: By pre-organizing the molecule into its bioactive conformation, the entropic penalty of binding to the target receptor is reduced. When a flexible molecule binds to a target, it loses rotational freedom, which is entropically unfavorable. A rigid molecule has already paid this entropic cost, meaning the binding event is driven more favorably by enthalpic gains (e.g., hydrogen bonds, van der Waals interactions). This can lead to a significant improvement in binding affinity (potency). In the development of the RSV fusion inhibitor ziresovir , an oxetane substitution provided better antiviral activity compared to gem-dimethyl and cyclobutyl analogues, highlighting its positive impact on target engagement.[10]

Synthetic Strategies and Practical Considerations

The successful application of oxetanes in drug discovery has been paralleled by advances in their synthesis. While once considered synthetically intractable, a number of reliable methods now exist for their preparation.[11]

Spirocyclic oxetane-piperidines, such as 2-oxa-6-azaspiro[3.3]heptane, are particularly valuable building blocks. An improved, scalable synthesis often involves the isolation of the compound as a sulfonate salt, which is more stable and soluble than the traditional oxalate salt.[12][13] The general synthetic accessibility, however, can still be a challenge, and oxetane motifs are often introduced in the later stages of a discovery campaign to solve specific ADME (Absorption, Distribution, Metabolism, and Excretion) problems.[4]

Experimental Protocols for Core Parameter Assessment

Validating the impact of oxetane incorporation requires robust and reproducible experimental data. Below are self-validating protocols for two of the most critical assays.

Protocol: Determination of Aqueous Thermodynamic Solubility (Shake-Flask Method)

Principle: This method, considered the "gold standard," measures the equilibrium solubility of a compound in an aqueous buffer. An excess of the solid compound is agitated in the buffer until equilibrium is reached, after which the concentration of the dissolved compound in a filtered supernatant is determined.

Step-by-Step Methodology:

  • Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Compound Addition: Add an excess amount of the test compound (typically 1-2 mg, ensuring solid is visible) to a 2 mL glass vial.

  • Solvent Addition: Add 1 mL of the PBS buffer to the vial.

  • Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the suspension for 24-48 hours.[14] Equilibrium is confirmed by measuring the concentration at two consecutive time points (e.g., 24h and 48h) and ensuring the values are within 15% of each other.[14]

  • Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 1 hour to let larger particles settle. Centrifuge the vial at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining undissolved solid.[14]

  • Sample Collection: Carefully remove a known volume of the clear supernatant without disturbing the solid pellet.

  • Quantification:

    • Prepare a calibration curve of the test compound in a suitable solvent (e.g., DMSO or acetonitrile).

    • Dilute the collected supernatant with the same solvent.

    • Analyze the diluted sample and calibration standards by a suitable analytical method, such as HPLC-UV or LC-MS/MS, to determine the concentration.[14][15]

  • Calculation: Calculate the solubility in µg/mL or µM based on the measured concentration and the dilution factor.

Protocol: In Vitro Metabolic Stability Assessment using Human Liver Microsomes (HLM)

Principle: This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes (primarily CYPs) contained within liver microsomes. The rate of disappearance of the parent compound over time is measured to calculate key parameters like intrinsic clearance (CLint) and half-life (t½).

Step-by-Step Methodology:

  • Reagent Preparation:

    • Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5-1.0 mg/mL in 100 mM phosphate buffer (pH 7.4).[16][17]

    • Prepare an NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This maintains a constant supply of the necessary cofactor (NADPH).

    • Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

  • Incubation Setup (96-well plate format):

    • In separate wells, pre-warm the HLM suspension and the NADPH-regenerating system at 37°C for 5-10 minutes.

    • Add the test compound to the HLM suspension to achieve a final concentration of 1 µM (the final DMSO concentration should be ≤0.5%). Mix gently.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system to the wells containing the HLM and test compound. The final volume is typically 200 µL.

  • Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in individual wells by adding an equal volume of ice-cold acetonitrile containing an internal standard. The acetonitrile precipitates the microsomal proteins and halts enzymatic activity.

  • Sample Processing: Seal the plate and vortex thoroughly. Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (k / [microsomal protein concentration in mg/mL]) * 1000.

Visualizations: Conceptual and Workflow Diagrams

Diagram 1: The Oxetane Ring's Multifaceted Impact on Piperidine Derivatives

G Oxetane Oxetane Ring (Incorporated into Piperidine) Polarity Increased Polarity (H-bond acceptor) Oxetane->Polarity Sterics Steric Shielding & 3D Shape Oxetane->Sterics Electronics Inductive Effect (Electron Withdrawing) Oxetane->Electronics Solubility Improved Aqueous Solubility Polarity->Solubility Disrupts crystal packing Metabolism Increased Metabolic Stability Sterics->Metabolism Blocks CYP access Conformation Conformational Rigidity Sterics->Conformation Pre-organizes ligand Electronics->Metabolism Deactivates C-H bonds pKa Reduced Basicity (Lower pKa) Electronics->pKa Stabilizes protonated state less Potency Improved Potency & Selectivity Conformation->Potency Reduces entropic penalty

Caption: Logical relationships showing how the core properties of the oxetane ring lead to desirable drug-like characteristics.

Diagram 2: Experimental Workflow for In Vitro Metabolic Stability Assay

G cluster_prep 1. Preparation cluster_incubation 2. Incubation (37°C) cluster_analysis 3. Analysis HLM Dilute Human Liver Microsomes (HLM) PreInc Pre-warm HLM & Test Compound HLM->PreInc NADPH Prepare NADPH Regenerating System StartRxn Initiate Reaction: Add NADPH System NADPH->StartRxn TestCmpd Prepare Test Compound Stock TestCmpd->PreInc PreInc->StartRxn TimePoints Sample at Time Points (0, 5, 15, 30, 60 min) StartRxn->TimePoints Quench Quench with Acetonitrile + Internal Standard TimePoints->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze LC-MS/MS Analysis of Supernatant Centrifuge->Analyze Calc Calculate t½ and CLint Analyze->Calc

Caption: Step-by-step workflow for the Human Liver Microsome (HLM) metabolic stability assay.

Conclusion: A Strategic Tool for Modern Drug Discovery

The oxetane ring has transitioned from a synthetic curiosity to an indispensable tool in the medicinal chemist's arsenal. Its strategic incorporation into piperidine-containing drug candidates provides a sophisticated and often superior alternative to traditional methods for improving physicochemical and pharmacokinetic properties. By simultaneously enhancing solubility, blocking metabolic pathways, and fine-tuning basicity, the oxetane moiety allows for the multidimensional optimization of complex molecules. As drug discovery continues to tackle increasingly challenging biological targets that demand molecules with precisely balanced properties, the judicious use of the oxetane ring will undoubtedly continue to grow, paving the way for the development of safer and more effective medicines.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(5), 1847–1859. Available at: [Link]

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 49(27), 4511-4514. Available at: [Link]

  • Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O’Donnell, C. J., Di, L., ... & Kuesters, E. (2012). Application of the oxetane motif in drug discovery. Journal of medicinal chemistry, 55(7), 3414-3424. Available at: [Link]

  • BenchChem. (2025). Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. BenchChem Technical Guides.
  • Fustero, S., & Sánchez-Roselló, M. (2011). Recent advances in the synthesis of spiro-oxetanes. Chemical Society Reviews, 40(9), 4843-4855. Available at: [Link]

  • de la Torre, M. G., & Carreira, E. M. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12487–12510. Available at: [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257-10274. Available at: [Link]

  • Rogers-Evans, M., Wuitschik, G., & Carreira, E. M. (2014). Adventures in Drug-like Chemistry Space: From Oxetanes to Spiroazetidines and Beyond!. CHIMIA International Journal for Chemistry, 68(7-8), 493-499. Available at: [Link]

  • Vasilevsky, S. F., & El-Sawy, E. R. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Medicinal Chemistry. Available at: [Link]

  • KrennHrubec, K., et al. (2022). Rilzabrutinib, an Oral BTK Inhibitor, in Immune Thrombocytopenia. New England Journal of Medicine, 386(15), 1417-1428. Available at: [Link]

  • Yu, D., et al. (2019). Discovery of Ziresovir as a Potent, Selective, and Orally Bioavailable Respiratory Syncytial Virus Fusion Protein Inhibitor. Journal of Medicinal Chemistry, 62(12), 5874-5887. Available at: [Link]

  • Syncom. (2017). Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Syncom Publication. Available at: [Link]

  • Wernevik, J., et al. (2021). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]

  • Lee, S., et al. (2022). Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. Molecules, 27(19), 6543. Available at: [Link]

  • Ivanenkov, Y. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available at: [Link]

  • KrennHrubec, K., et al. (2022). Rilzabrutinib, an Oral BTK Inhibitor, in Immune Thrombocytopenia. The New England Journal of Medicine, 386(15), 1417-1428. Available at: [Link]

  • U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. OPPTS 830.7840. Available at: [Link]

  • Bio-Rad. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Bio-Rad Protocol. Available at: [Link]

  • Sperry, A. J., et al. (2022). Danuglipron. Drugs of the Future, 47(6), 409-416. Available at: [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. BioAssay Systems Technical Document. Available at: [Link]

  • Griffith, D. A., et al. (2023). Efficacy and Safety of Oral Small Molecule Glucagon-Like Peptide 1 Receptor Agonist Danuglipron for Glycemic Control Among Patients With Type 2 Diabetes: A Randomized Clinical Trial. JAMA Network Open, 6(5), e2314493. Available at: [Link]

  • Smith, S. A., et al. (2020). Preclinical Efficacy and Anti-Inflammatory Mechanisms of Action of the Bruton Tyrosine Kinase Inhibitor Rilzabrutinib for Immune-Mediated Disease. The Journal of Immunology, 205(10), 2685-2697. Available at: [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. BioIVT Service Guide. Available at: [Link]

  • Jia, G., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(8), 1544-1549. Available at: [Link]

  • Reina, J., & Bosch-Durán, J. (2025). [Ziresovir: a potent, selective, and oral inhibitor of the respiratory syncytial virus fusion (F) protein]. Revista Espanola de Quimioterapia, 38(6), 447-453. Available at: [Link]

  • de la Torre, M. G., & Carreira, E. M. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12487-12510. Available at: [Link]

  • Griffith, D. A. (2021). Discovery and synthesis of danuglipron (PF-06882961): A small molecule GLP-1 receptor agonist– from lead to clinical candidate. ACS Fall 2021 Meeting Abstract. Available at: [Link]

  • Wikipedia. (n.d.). Piperidine. Wikipedia, The Free Encyclopedia. Retrieved January 26, 2026, from [Link]

  • Patsnap. (2024). What is Ziresovir used for?. Patsnap Synapse. Available at: [Link]

  • Davit, B., et al. (2007). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 14(3), 6-11. Available at: [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. protocols.io. Available at: [Link]

  • Stepan, A. F., et al. (2014). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 16(15), 4062-4065. Available at: [Link]

  • BenchChem. (n.d.). An In-depth Technical Guide to the Physicochemical Properties of Spiro[chroman-2,4'-piperidine]. BenchChem Technical Guides.
  • Simões, M., et al. (2021). Ziresovir in Hospitalized Infants with Respiratory Syncytial Virus Infection. New England Journal of Medicine, 384(19), 1813-1823. Available at: [Link]

  • Scott, J. S., et al. (2017). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 8(6), 639-644. Available at: [Link]

Sources

Foundational

The Oxetane Advantage: A Technical Guide to the Physicochemical Properties of Oxetane-Containing Amines for Drug Discovery

For Immediate Release This technical guide, authored for researchers, scientists, and drug development professionals, provides an in-depth exploration of the core physicochemical properties of oxetane-containing amines....

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide, authored for researchers, scientists, and drug development professionals, provides an in-depth exploration of the core physicochemical properties of oxetane-containing amines. Moving beyond a simple recitation of facts, this document delves into the causal relationships between the unique structural characteristics of the oxetane ring and its profound impact on key drug-like properties. By synthesizing data from seminal studies and outlining validated experimental protocols, this guide aims to equip discovery teams with the knowledge to strategically deploy oxetane motifs for the optimization of lead compounds.

The Strategic Imperative for Oxetanes in Medicinal Chemistry

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly turning to innovative molecular scaffolds that offer tangible advantages in multi-parameter optimization. The oxetane ring, a four-membered cyclic ether, has emerged as a powerful tool for fine-tuning the physicochemical properties of drug candidates.[1][2][3] Its incorporation can address common liabilities in drug discovery, such as poor solubility, metabolic instability, and undesirable basicity of amine-containing compounds.[4][5][6]

The oxetane motif is frequently employed as a bioisosteric replacement for gem-dimethyl and carbonyl groups, offering a unique combination of polarity, three-dimensionality, and metabolic resilience.[1][2] This guide will dissect the key physicochemical parameters influenced by the introduction of an oxetane ring into amine-containing molecules, providing a framework for its rational application in drug design.

Modulating Basicity: The Inductive Power of the Oxetane Ring

A primary challenge in designing amine-containing drugs is managing their basicity (pKa). High pKa values can lead to off-target effects, such as hERG inhibition, and can influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The oxetane ring, with its electronegative oxygen atom, exerts a potent σ-electron-withdrawing effect, significantly reducing the pKa of proximal amines.[2][5]

This effect is most pronounced when the oxetane is positioned alpha to the amine, with a reported pKa reduction of approximately 2.7 units.[1][2] The influence, while diminishing with distance, remains notable even at the delta position.[5] This predictable modulation allows for the fine-tuning of a molecule's ionization state at physiological pH, a critical factor in its overall developability.

Table 1: Impact of Oxetane Proximity on Amine pKa

Position of Oxetane Relative to AmineApproximate pKa Reduction (units)Reference
α (alpha)2.7[1][2]
β (beta)1.9[1]
γ (gamma)0.7[1]
δ (delta)0.3[1][5]

Enhancing Aqueous Solubility: A Polarity-Driven Phenomenon

Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges. The incorporation of an oxetane ring is a well-established strategy to enhance the solubility of parent compounds.[1][4] This effect is attributed to the inherent polarity of the oxetane ether and its ability to act as a hydrogen bond acceptor.[4] The replacement of a non-polar gem-dimethyl group with a polar oxetane can lead to dramatic increases in aqueous solubility, in some cases by over three orders of magnitude.[4]

Navigating Lipophilicity: A Balancing Act

The impact of an oxetane moiety on lipophilicity, typically measured as logP or logD, is more nuanced and highly dependent on the structural context.[4] While the inherent polarity of the oxetane can decrease lipophilicity, the overall effect is a composite of changes in polarity, molecular shape, and the reduction in pKa. For basic amines, the pKa-lowering effect of the oxetane can lead to a significant decrease in logD at physiological pH (7.4), as a larger fraction of the molecules will be in the less lipophilic neutral form. In some instances, the introduction of an oxetane can lead to an increase in the intrinsic lipophilicity (logP) of the neutral form, even as the overall logD at pH 7.4 decreases.[4] Careful consideration of the specific molecular scaffold is therefore crucial when predicting the net effect on lipophilicity.

Table 2: Comparative Physicochemical Properties of Oxetane-Containing Amines and Analogs

Compound PairModificationΔpKaΔlogPΔAqueous Solubility (µM)Reference
Isopropylamine vs. 3-Amino-oxetaneIsopropyl to Oxetane-2.7--[2]
N-methyl-piperidine vs. N-(oxetan-3-yl)piperidineMethyl to Oxetane---[3]
GDC-0349 Lead vs. GDC-0349Alkylamine to Oxetane-amine-2.6--[1]
Lanraplenib Lead vs. LanraplenibMorpholine to Piperazine-oxetane--0.7 (logD)-[1]

Note: This table is illustrative. Specific values are highly dependent on the full molecular structure.

Bolstering Metabolic Stability: A Shielding Effect

Metabolic instability is a primary driver of drug candidate attrition. The oxetane ring can enhance metabolic stability through several mechanisms. Firstly, it can serve as a metabolically robust replacement for labile functionalities like gem-dimethyl groups, which are susceptible to oxidative metabolism.[1][2] Secondly, the steric bulk of the oxetane can shield adjacent sites from enzymatic attack.[7] Interestingly, some oxetane-containing compounds have been shown to be metabolized by microsomal epoxide hydrolase (mEH) rather than cytochrome P450 (CYP) enzymes, which could potentially reduce the risk of drug-drug interactions.[1][2]

Table 3: Metabolic Stability of Oxetane-Containing Compounds vs. Analogs

CompoundIntrinsic Clearance (CLint, µL/min/mg) in Human Liver MicrosomesFold Improvement with OxetaneReference
Lead Compound (Arylsulfonamide with cyclohexyl)High-[5]
Oxetane-containing AnalogSignificantly Lower-[5]
ALK Inhibitor with isopropyl groupHigh-[5]
ALK Inhibitor with N-oxetan-3-ylSignificantly Lower-[5]

Note: This table provides a qualitative comparison. Quantitative data is often proprietary.

Experimental Protocols for Physicochemical Characterization

The following section provides detailed, step-by-step methodologies for the key experiments required to characterize the physicochemical properties of oxetane-containing amines. The causality behind experimental choices is highlighted to provide a deeper understanding of the protocols.

Determination of pKa by Potentiometric Titration

Rationale: Potentiometric titration is a robust and accurate method for determining the pKa of ionizable compounds. It relies on monitoring the pH of a solution as a titrant of known concentration is added, allowing for the precise determination of the half-equivalence point, where pH equals pKa.

Protocol:

  • Compound Preparation: Prepare a 1-5 mM solution of the oxetane-containing amine in a suitable solvent system (e.g., a mixture of methanol and water to ensure solubility).

  • Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10). Place the compound solution in a thermostatted vessel and use a magnetic stirrer for continuous mixing.

  • Titration: Add small, precise aliquots of a standardized strong acid (e.g., 0.1 M HCl) to the solution. Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the resulting titration curve.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_compound Prepare 1-5 mM Compound Solution add_titrant Add Aliquots of Standardized Acid prep_compound->add_titrant calibrate_ph Calibrate pH Meter calibrate_ph->add_titrant record_ph Record Stabilized pH add_titrant->record_ph record_ph->add_titrant Repeat plot_curve Plot pH vs. Titrant Volume record_ph->plot_curve determine_pka Determine pKa at Half-Equivalence Point plot_curve->determine_pka

Caption: Workflow for pKa determination by potentiometric titration.

Determination of Lipophilicity (logP) by the Shake-Flask Method

Rationale: The shake-flask method is the gold standard for logP determination. It directly measures the partitioning of a compound between two immiscible phases (n-octanol and water), providing a direct measure of its lipophilicity.

Protocol:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together overnight and then separating the phases.

  • Compound Addition: Add a known amount of the oxetane-containing amine to a mixture of the pre-saturated n-octanol and water.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to achieve complete separation of the two phases.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Calculate logP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

logP_Determination_Workflow cluster_prep Preparation cluster_partitioning Partitioning cluster_analysis Analysis prep_phases Prepare Pre-saturated n-Octanol and Water add_compound Add Compound to Phases prep_phases->add_compound equilibrate Shake to Equilibrate add_compound->equilibrate separate_phases Centrifuge to Separate Phases equilibrate->separate_phases quantify_conc Quantify Concentration in Each Phase separate_phases->quantify_conc calculate_logp Calculate logP quantify_conc->calculate_logp

Caption: Workflow for logP determination by the shake-flask method.

Determination of Kinetic Aqueous Solubility by Nephelometry

Rationale: Nephelometry provides a high-throughput method for assessing the kinetic solubility of compounds. It measures the amount of light scattered by undissolved particles in a solution, which correlates with the amount of precipitate formed when a compound is added to an aqueous buffer from a DMSO stock solution.[8]

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the oxetane-containing amine in DMSO (e.g., 10 mM).

  • Assay Plate Preparation: Add the DMSO stock solution to a multi-well plate.

  • Solubility Assay: Add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve a range of final compound concentrations.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) to allow for precipitation.

  • Measurement: Measure the turbidity of each well using a nephelometer.

  • Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering (precipitation) is observed.

Solubility_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare 10 mM DMSO Stock Solution add_to_plate Add Stock to Multi-well Plate prep_stock->add_to_plate add_buffer Add Aqueous Buffer add_to_plate->add_buffer incubate Incubate to Allow Precipitation add_buffer->incubate measure_turbidity Measure Turbidity with Nephelometer incubate->measure_turbidity determine_solubility Determine Solubility from Precipitation Point measure_turbidity->determine_solubility

Caption: Workflow for kinetic solubility determination by nephelometry.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Rationale: Liver microsomes are a subcellular fraction containing a high concentration of drug-metabolizing enzymes (e.g., CYPs). An in vitro assay using liver microsomes provides a reliable and efficient way to assess the metabolic stability of a compound by measuring its rate of disappearance over time.

Protocol:

  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human or rat), a buffered solution (e.g., potassium phosphate buffer, pH 7.4), and the test compound.

  • Initiation of Reaction: Pre-incubate the mixture at 37°C. Initiate the metabolic reaction by adding the cofactor NADPH.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the resulting line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Metabolic_Stability_Workflow cluster_setup Reaction Setup cluster_sampling Sampling & Quenching cluster_analysis Analysis prepare_mixture Prepare Microsome-Compound Mixture pre_incubate Pre-incubate at 37°C prepare_mixture->pre_incubate initiate_reaction Initiate with NADPH pre_incubate->initiate_reaction take_samples Take Samples at Time Points initiate_reaction->take_samples quench_reaction Quench with Cold Solvent & Internal Standard take_samples->quench_reaction quench_reaction->take_samples Repeat process_samples Centrifuge and Collect Supernatant quench_reaction->process_samples lcms_analysis Analyze by LC-MS/MS process_samples->lcms_analysis calculate_clint Calculate Half-life and Intrinsic Clearance lcms_analysis->calculate_clint

Caption: Workflow for in vitro metabolic stability assay using liver microsomes.

Synthetic Considerations and Chemical Stability

The majority of oxetane-containing amines in drug discovery are prepared using commercially available building blocks, most notably 3-amino-oxetane and oxetan-3-one.[1][3] These can be incorporated into target molecules via standard synthetic transformations such as reductive amination, amide coupling, and nucleophilic aromatic substitution.[3] However, it is crucial to be mindful of the potential instability of the oxetane ring under certain conditions. The ring is susceptible to opening under strongly acidic conditions, and this liability should be considered during both synthesis and formulation development.[1][9][10] The 3,3-disubstituted oxetanes generally exhibit greater stability.[1]

Conclusion: The Expanding Role of Oxetanes in Drug Design

The strategic incorporation of oxetane-containing amines represents a powerful and validated approach to addressing common physicochemical and pharmacokinetic challenges in drug discovery. The ability of the oxetane motif to predictably modulate basicity, enhance solubility, and improve metabolic stability makes it an invaluable tool for medicinal chemists. By understanding the fundamental principles outlined in this guide and employing robust experimental methodologies for characterization, research teams can effectively leverage the "oxetane advantage" to design and develop superior drug candidates.

References

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]

  • de la Fuente, M. C., & Bull, J. A. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12533–12556. [Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as versatile building blocks in medicinal chemistry. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]

  • Verhoest, P. R., & Bull, J. A. (2023). Oxetanes in Drug Discovery Campaigns. ACS Medicinal Chemistry Letters, 14(9), 1195–1198. [Link]

  • Grygorenko, O. O., & Ryabukhin, S. V. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • Wikipedia contributors. (2023). Oxetane. Wikipedia. [Link]

  • Scientific Research Publishing. (2021). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy, 12(8), 209-224. [Link]

  • Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. [Link]

  • ResearchGate. (2025). Amino-oxetanes as amide isosteres by an alternative defluorosulfonylative coupling of sulfonyl fluorides. Nature Chemistry. [Link]

  • Royal Society of Chemistry. (2023). Direct conversion of amino acids to oxetanol bioisosteres via photoredox catalysis. Chemical Science, 14(38), 10481–10488. [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility. Analytical chemistry, 72(8), 1781-1787. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of (3S)-1-(Oxetan-3-yl)piperidin-3-amine: An Application Note and Protocol

This document provides a comprehensive guide for the synthesis of (3S)-1-(Oxetan-3-yl)piperidin-3-amine, a valuable building block in contemporary drug discovery. The presence of the oxetane motif is known to often enhan...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis of (3S)-1-(Oxetan-3-yl)piperidin-3-amine, a valuable building block in contemporary drug discovery. The presence of the oxetane motif is known to often enhance metabolic stability and improve physicochemical properties of drug candidates. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed, step-by-step protocol from a readily available chiral starting material, L-glutamic acid.

Introduction

The synthesis of complex molecules with specific stereochemistry is a cornerstone of modern pharmaceutical development. (3S)-1-(Oxetan-3-yl)piperidin-3-amine incorporates two key structural features: a chiral 3-aminopiperidine scaffold and an oxetane ring. The piperidine moiety is a prevalent heterocycle in numerous approved drugs, while the oxetane ring has gained significant attention as a bioisostere for carbonyl groups and gem-dimethyl functionalities, often leading to improved metabolic profiles.

This guide details a robust and scalable synthetic route, commencing with the conversion of L-glutamic acid into the key intermediate, (3S)-tert-butyl piperidin-3-ylcarbamate. This is followed by a crucial reductive amination step to introduce the oxetane moiety and a final deprotection to yield the target compound. The rationale behind the choice of reagents and reaction conditions is discussed to provide a deeper understanding of the synthetic strategy.

Synthetic Strategy Overview

The overall synthetic approach is a multi-step process that begins with the construction of the chiral piperidine ring from a readily available and inexpensive chiral pool starting material, L-glutamic acid. The synthesis can be conceptually divided into three main stages:

  • Synthesis of the Chiral Intermediate: Preparation of enantiomerically pure (3S)-tert-butyl piperidin-3-ylcarbamate from L-glutamic acid.

  • Coupling Reaction: Reductive amination of oxetan-3-one with the protected piperidine intermediate.

  • Deprotection: Removal of the Boc protecting group to afford the final product.

Synthesis_Overview L-Glutamic Acid L-Glutamic Acid Intermediate_A (3S)-tert-butyl piperidin-3-ylcarbamate L-Glutamic Acid->Intermediate_A Multi-step synthesis Protected_Product (3S)-tert-butyl (1-(oxetan-3-yl)piperidin-3-yl)carbamate Intermediate_A->Protected_Product Reductive Amination (Oxetan-3-one, NaBH(OAc)3) Final_Product (3S)-1-(Oxetan-3-yl)piperidin-3-amine Protected_Product->Final_Product Deprotection (Acidic Conditions)

Caption: Overall synthetic strategy for (3S)-1-(Oxetan-3-yl)piperidin-3-amine.

Part 1: Synthesis of (3S)-tert-butyl piperidin-3-ylcarbamate

The synthesis of the chiral intermediate (3S)-tert-butyl piperidin-3-ylcarbamate from L-glutamic acid involves a multi-step sequence. This route leverages the inherent chirality of the starting material to establish the desired stereocenter in the piperidine ring. A reported method involves esterification, Boc-protection, reduction of the carboxylic acids to alcohols, conversion of the diol to a ditosylate, and subsequent cyclization with an amine.

Protocol: Synthesis of (3S)-tert-butyl piperidin-3-ylcarbamate

This protocol is adapted from established literature procedures for the synthesis of 3-aminopiperidine derivatives from L-glutamic acid.

Materials and Reagents:

ReagentCAS NumberSupplier
L-Glutamic acid56-86-0Sigma-Aldrich
Thionyl chloride7719-09-7Sigma-Aldrich
Methanol67-56-1Fisher Scientific
Di-tert-butyl dicarbonate (Boc₂O)24424-99-5Sigma-Aldrich
Sodium borohydride (NaBH₄)16940-66-2Sigma-Aldrich
p-Toluenesulfonyl chloride (TsCl)98-59-9Sigma-Aldrich
Pyridine110-86-1Sigma-Aldrich
Ammonia (7N solution in MeOH)7664-41-7Sigma-Aldrich
Dichloromethane (DCM)75-09-2Fisher Scientific
Ethyl acetate (EtOAc)141-78-6Fisher Scientific
Hexanes110-54-3Fisher Scientific

Step-by-step Procedure:

  • Esterification: To a stirred suspension of L-glutamic acid in methanol at 0 °C, add thionyl chloride dropwise. Allow the reaction to warm to room temperature and stir overnight. Concentrate the reaction mixture under reduced pressure to obtain the corresponding dimethyl ester.

  • Boc Protection: Dissolve the crude dimethyl ester in a suitable solvent such as dichloromethane. Add triethylamine followed by di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature until the reaction is complete (monitored by TLC). Work up the reaction by washing with aqueous solutions and concentrate to yield the N-Boc protected diester.

  • Reduction to Diol: To a solution of the N-Boc protected diester in methanol, add sodium borohydride portion-wise at 0 °C. Stir the reaction at room temperature until completion. Quench the reaction carefully with water and extract the product with an organic solvent. Purify by column chromatography to obtain the corresponding diol.

  • Ditosylation: Dissolve the diol in pyridine and cool to 0 °C. Add p-toluenesulfonyl chloride portion-wise and stir the reaction at 0 °C for several hours. Pour the reaction mixture into ice-water and extract the product. The crude ditosylate is often used directly in the next step.

  • Cyclization: Dissolve the crude ditosylate in a solution of ammonia in methanol in a sealed tube. Heat the reaction mixture and monitor for completion. After cooling, concentrate the mixture and purify by column chromatography to afford (3S)-tert-butyl piperidin-3-ylcarbamate.

Part 2: Reductive Amination

The coupling of the protected piperidine with oxetan-3-one is efficiently achieved through a reductive amination reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its mild nature and high selectivity for the reduction of iminium ions over ketones or aldehydes.[1][2] This allows for a one-pot procedure where the amine, ketone, and reducing agent are combined.

Reductive_Amination cluster_reactants Reactants Piperidine (3S)-tert-butyl piperidin-3-ylcarbamate Iminium_Ion Iminium Ion Intermediate Piperidine->Iminium_Ion Oxetanone Oxetan-3-one Oxetanone->Iminium_Ion Product (3S)-tert-butyl (1-(oxetan-3-yl)piperidin-3-yl)carbamate Iminium_Ion->Product NaBH(OAc)3 NaBH(OAc)3 NaBH(OAc)3->Product Reduction

Caption: Reductive amination of (3S)-tert-butyl piperidin-3-ylcarbamate with oxetan-3-one.

Protocol: Reductive Amination

Materials and Reagents:

ReagentCAS NumberSupplier
(3S)-tert-butyl piperidin-3-ylcarbamate216854-23-8TCI Chemicals
Oxetan-3-one6704-31-0Sigma-Aldrich
Sodium triacetoxyborohydride (NaBH(OAc)₃)56553-60-7Sigma-Aldrich
Dichloromethane (DCM)75-09-2Fisher Scientific
Acetic acid (optional)64-19-7Sigma-Aldrich
Saturated sodium bicarbonate solution--

Step-by-step Procedure:

  • To a stirred solution of (3S)-tert-butyl piperidin-3-ylcarbamate (1.0 eq) and oxetan-3-one (1.2 eq) in dichloromethane (DCM), add a catalytic amount of acetic acid (optional, can facilitate iminium ion formation).

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain (3S)-tert-butyl (1-(oxetan-3-yl)piperidin-3-yl)carbamate.

Expected Data for Protected Product:

AnalysisExpected Results
¹H NMR Characteristic signals for the Boc group (singlet around 1.4 ppm), piperidine ring protons, and oxetane ring protons.
¹³C NMR Resonances corresponding to the carbonyl of the Boc group, carbons of the piperidine and oxetane rings.
Mass Spec (ESI+) [M+H]⁺ peak corresponding to the molecular weight of the product.

Part 3: Boc Deprotection

The final step in the synthesis is the removal of the tert-butoxycarbonyl (Boc) protecting group. This is typically achieved under acidic conditions.[3][4] A common and effective method is the use of trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane, or hydrochloric acid in an ethereal solvent such as dioxane. The reaction is generally clean and proceeds at room temperature.

Protocol: Boc Deprotection

Materials and Reagents:

ReagentCAS NumberSupplier
(3S)-tert-butyl (1-(oxetan-3-yl)piperidin-3-yl)carbamate--
Trifluoroacetic acid (TFA)76-05-1Sigma-Aldrich
Dichloromethane (DCM)75-09-2Fisher Scientific
Diethyl ether60-29-7Fisher Scientific
Saturated sodium bicarbonate solution--

Step-by-step Procedure:

  • Dissolve the Boc-protected intermediate in dichloromethane.

  • Add trifluoroacetic acid (TFA) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the deprotection is complete (monitored by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the trifluoroacetate salt of the product.

  • Filter the solid and wash with cold diethyl ether.

  • To obtain the free amine, dissolve the salt in water, basify with a suitable base (e.g., NaOH or NaHCO₃), and extract with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield (3S)-1-(Oxetan-3-yl)piperidin-3-amine.

Expected Data for Final Product:

AnalysisExpected Results
¹H NMR Disappearance of the Boc group signal. Characteristic signals for the piperidine and oxetane ring protons.
¹³C NMR Absence of the Boc carbonyl and tert-butyl carbon signals.
Mass Spec (ESI+) [M+H]⁺ peak corresponding to the molecular weight of the final product.
Chiral HPLC A single peak confirming the enantiomeric purity of the (S)-enantiomer.[5]

Characterization and Quality Control

Thorough characterization of the final product is essential to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (e.e.) of the final compound. A suitable chiral column, such as a Chiralpak series, can be employed.[6][7]

Safety Considerations

  • Thionyl chloride and trifluoroacetic acid are corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Sodium borohydride and sodium triacetoxyborohydride are water-reactive and should be handled with care.

  • Oxetan-3-one is a reactive ketone and should be handled in a fume hood.

  • Always consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of (3S)-1-(Oxetan-3-yl)piperidin-3-amine. By following this guide, researchers can efficiently produce this valuable building block for use in medicinal chemistry and drug discovery programs. The described methods are based on well-established chemical transformations and are amenable to scale-up.

References

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Yadav, J. S., et al. (2018). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 57B(1), 108-114. [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

  • Ali, I., et al. (2012). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC.
  • Myers, A. G. Reductive Amination. [Link]

  • Babu, C. V. R., et al. (2014).
  • PubChem. tert-butyl N-[(3S)-piperidin-3-yl]carbamate. [Link]

  • Di Mola, A., et al. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 26(16), 4945.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937.
  • Academia.edu. Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. [Link]

  • PubChem. 1-(Oxetan-3-yl)piperazine. [Link]

  • Journal of Chemical Education. A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. [Link]

Sources

Application

Application Note: Quantitative Analysis of (3S)-1-(Oxetan-3-yl)piperidin-3-amine using a Validated LC-MS/MS Method

Abstract This document provides a comprehensive guide for the quantitative analysis of (3S)-1-(Oxetan-3-yl)piperidin-3-amine, a key heterocyclic building block in modern drug discovery. We present a robust and sensitive...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the quantitative analysis of (3S)-1-(Oxetan-3-yl)piperidin-3-amine, a key heterocyclic building block in modern drug discovery. We present a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, developed and validated according to industry standards. The protocol details every critical step from sample preparation to data analysis, elucidating the scientific rationale behind each parameter selection. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries who require a reliable method for the characterization and quantification of this compound.

Introduction and Scientific Context

(3S)-1-(Oxetan-3-yl)piperidin-3-amine is a chiral secondary amine incorporating both a piperidine and an oxetane moiety. Such saturated heterocyclic structures are of high interest in medicinal chemistry due to their ability to confer favorable physicochemical properties, including improved solubility and metabolic stability, to drug candidates. The precise and accurate quantification of this molecule is paramount for ensuring purity, monitoring reaction kinetics, and performing pharmacokinetic studies during drug development.[1]

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the analytical technique of choice for this application due to its unparalleled sensitivity, selectivity, and speed.[2] This method allows for the confident detection of the analyte at low concentrations, even in complex matrices, by leveraging both its chromatographic retention time and its unique mass-to-charge ratio (m/z) and fragmentation pattern.

This application note provides a self-validating protocol, grounded in established analytical principles and regulatory expectations, to ensure trustworthy and reproducible results.[3][4]

Analyte Properties

A thorough understanding of the analyte's chemical properties is the foundation of robust method development.

  • Compound Name: (3S)-1-(Oxetan-3-yl)piperidin-3-amine

  • Structure: Chemical structure of (3S)-1-(Oxetan-3-yl)piperidin-3-amine

  • Molecular Formula: C₈H₁₆N₂O

  • Monoisotopic Mass: 156.1263 Da

  • Calculated [M+H]⁺: 157.1335 Da

  • Key Features: The molecule possesses two basic nitrogen atoms (a secondary amine in the piperidine ring and a primary amine substituent), making it an ideal candidate for positive mode electrospray ionization. The presence of two nitrogen atoms dictates that the molecule will have an even-numbered molecular weight, which is a useful characteristic in mass spectrometry.[5][6]

Experimental Design and Rationale

The following sections detail the optimized experimental workflow, from sample handling to final data acquisition.

Materials and Reagents
Reagent/MaterialGradeRecommended Supplier
(3S)-1-(Oxetan-3-yl)piperidin-3-amineReference Standard (>98%)Commercially Available
Acetonitrile (ACN)LC-MS GradeFisher Scientific
WaterLC-MS GradeFisher Scientific
Formic Acid (FA)LC-MS Grade (99%)Sigma-Aldrich
Methanol (MeOH)LC-MS GradeFisher Scientific
Standard and Sample Preparation Protocol

Rationale: Accurate preparation of standards is critical for quantification. A simple "dilute-and-shoot" protocol is sufficient for analyzing the pure substance or formulations where the matrix is non-interfering. The diluent should mimic the initial mobile phase to ensure good peak shape.

Step-by-Step Protocol:

  • Primary Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of the reference standard.

    • Transfer to a 10 mL Class A volumetric flask.

    • Dissolve and bring to volume with Methanol. Mix thoroughly. This stock is stable for at least 3 months at -20°C.

  • Working Stock Solution (10 µg/mL):

    • Pipette 100 µL of the Primary Stock Solution into a 10 mL volumetric flask.

    • Dilute to volume with 50:50 (v/v) Acetonitrile/Water. This solution should be prepared fresh weekly.

  • Calibration Curve Standards (0.5 - 500 ng/mL):

    • Perform serial dilutions from the Working Stock Solution using 95:5 (v/v) Water/Acetonitrile + 0.1% Formic Acid as the diluent.

  • Quality Control (QC) Samples:

    • Prepare QC samples at low, medium, and high concentrations (e.g., 1.5, 75, and 400 ng/mL) from a separate weighing of the reference standard to ensure an unbiased assessment of accuracy.[7]

  • Unknown Samples:

    • Dilute the unknown sample with the same diluent used for calibration standards to fall within the linear range of the assay.

Liquid Chromatography (LC) Method

Rationale: A reversed-phase C18 column provides excellent retention and separation for small polar molecules. The acidic mobile phase (0.1% Formic Acid) serves a dual purpose: it protonates the analyte's amine groups to improve retention and peak shape, and it enhances ionization efficiency for mass spectrometry.[8] A gradient elution ensures that the analyte is eluted as a sharp peak while cleaning the column of any less polar contaminants.

ParameterCondition
LC System Agilent 1290 Infinity II or equivalent
Column Waters Acquity UPLC HSS T3 C18, 1.8 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 2 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 3 min, hold for 1 min, return to 5% B
Total Run Time 5.0 min
Mass Spectrometry (MS) Method

Rationale: Electrospray Ionization (ESI) in positive ion mode is selected due to the basic nature of the analyte's two amine functional groups, which are readily protonated.[9][10] Tandem mass spectrometry is operated in Multiple Reaction Monitoring (MRM) mode to provide maximum selectivity and sensitivity.[11] The precursor ion ([M+H]⁺) is selected in the first quadrupole (Q1), fragmented via collision-induced dissociation (CID) in the second quadrupole (Q2), and a specific product ion is monitored in the third quadrupole (Q3).

ParameterSetting
MS System Sciex Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
IonSpray Voltage +5500 V
Source Temperature 550°C
Curtain Gas 35 psi
Ion Source Gas 1 50 psi
Ion Source Gas 2 60 psi
Declustering Potential (DP) 80 V
Entrance Potential (EP) 10 V

MRM Transition Optimization: The optimal MRM transitions are determined by infusing a standard solution of the analyte and performing a product ion scan. Collision energy (CE) is then optimized for each transition to maximize signal intensity.

TransitionPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (CE)Cell Exit Potential (CXP)Use
1 157.1114.125 V12 VQuantifier
2 157.183.135 V10 VQualifier

System Suitability and Method Validation

To ensure the trustworthiness of the results, the method must be validated according to established guidelines, such as those from the FDA or ICH.[3][4][12]

System Suitability

Rationale: Before running any samples, the performance of the LC-MS/MS system must be verified. This ensures that the system is operating correctly on the day of analysis.

Procedure: Inject a mid-level concentration standard (e.g., 75 ng/mL) five times. The system passes if the following criteria are met:

  • Peak Area %RSD: ≤ 15%

  • Retention Time %RSD: ≤ 2%

  • Signal-to-Noise Ratio (S/N): > 100

Method Validation Parameters

The following parameters should be assessed to fully validate the method for its intended purpose.

ParameterAcceptance CriteriaRationale
Linearity R² ≥ 0.995 over the range 0.5 - 500 ng/mLDemonstrates a direct proportional relationship between concentration and response.
Accuracy Mean recovery of 85-115% at each QC levelMeasures the closeness of the measured value to the true value.[13]
Precision %RSD ≤ 15% at each QC level (≤20% at LLOQ)Assesses the repeatability and reproducibility of the method.
Lower Limit of Quantification (LLOQ) S/N > 10; Accuracy and Precision within ±20%Defines the lowest concentration that can be reliably quantified.
Selectivity No interfering peaks at the analyte retention time in blank matrixEnsures the signal is from the analyte and not from matrix components.
Stability Analyte stable in stock solutions and processed samples under defined storage conditionsConfirms that the analyte does not degrade during the analytical process.

Workflow and Fragmentation Analysis

Analytical Workflow Diagram

The overall process from sample to result is summarized in the following workflow.

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Stock Stock Solution Preparation Dilution Serial Dilution for Calibrators & QCs Stock->Dilution LC LC Separation (C18 Column) Dilution->LC SamplePrep Dilution of Unknown Sample SamplePrep->LC ESI ESI+ Ionization LC->ESI MS1 Q1: Precursor Ion Selection (m/z 157.1) ESI->MS1 MS2 Q2: Collision-Induced Dissociation MS1->MS2 MS3 Q3: Product Ion Monitoring (m/z 114.1, 83.1) MS2->MS3 Integration Peak Integration MS3->Integration Regression Calibration Curve Regression Integration->Regression Quantification Quantification of Unknowns & QCs Regression->Quantification

Caption: LC-MS/MS analytical workflow for the quantification of (3S)-1-(Oxetan-3-yl)piperidin-3-amine.

Proposed Fragmentation Pathway

Understanding the fragmentation of the analyte is key to developing a selective MS/MS method. The protonated molecule first forms at m/z 157.1. The major fragmentation pathways involve the cleavage of the piperidine and oxetane rings.

  • Quantifier Ion (m/z 114.1): This fragment likely results from the neutral loss of the oxetane ring elements as propene oxide (C₃H₆O, 43 Da), a common fragmentation for N-alkylated piperidines.

  • Qualifier Ion (m/z 83.1): This ion could be formed through a more complex ring-opening and rearrangement of the piperidine structure following the initial fragmentation.

Fragmentation_Pathway Precursor [M+H]⁺ m/z 157.1 Fragment1 Quantifier Ion m/z 114.1 Precursor->Fragment1  -C₃H₆O (Loss of Oxetane) Fragment2 Qualifier Ion m/z 83.1 Precursor->Fragment2  Ring Cleavage

Caption: Proposed ESI+ fragmentation pathway for (3S)-1-(Oxetan-3-yl)piperidin-3-amine.

Conclusion

The LC-MS/MS method detailed in this application note provides a highly selective, sensitive, and robust tool for the quantitative analysis of (3S)-1-(Oxetan-3-yl)piperidin-3-amine. The protocol is built on sound scientific principles and incorporates comprehensive quality control and validation steps to ensure data integrity. This method is fit for purpose in a variety of settings within the drug development pipeline, from synthetic chemistry support to regulated bioanalysis.

References

  • PubChem. (n.d.). Piperidin-3-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Oxetan-3-yl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (S)-piperidin-3-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]

  • Al-Shehri, M. M., et al. (2023). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. Molecules, 28(17), 6253. Retrieved from [Link]

  • Utak. (2023). The Importance of Quality Control and Calibration in LC-MS/GC-MS Analysis. Utak. Retrieved from [Link]

  • Agilent. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. Agilent Technologies. Retrieved from [Link]

  • SlideShare. (2013). Mass Spectrometry analysis of Small molecules. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Amines. Retrieved from [Link]

  • de Souza, G. E. P., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1247-1254. Retrieved from [Link]

  • Wikipedia. (n.d.). Secondary electrospray ionization. Retrieved from [Link]

  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Retrieved from [Link]

  • ACS Publications. (2025). Quality Control Standards for Batch Effect Evaluation and Correction in Mass Spectrometry Imaging. Analytical Chemistry. Retrieved from [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • European Pharmaceutical Review. (2016). Application of LCMS in small-molecule drug development. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PMC. Retrieved from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Retrieved from [Link]

  • ResearchGate. (2025). USFDA. Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]

  • YouTube. (2018). Validation of clinical LC-MS/MS methods: What you need to know. Retrieved from [Link]

  • NC State University Libraries. (n.d.). Spectroscopy of Amines. Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • myADLM.org. (2017). LC-MS/MS Quality Assurance in Production. Retrieved from [Link]

Sources

Method

Application Notes: (3S)-1-(Oxetan-3-yl)piperidin-3-amine in Modern Drug Design

Introduction: The Strategic Value of Saturated Heterocycles in Drug Discovery In the landscape of modern medicinal chemistry, the drive to create drug candidates with superior efficacy, selectivity, and pharmacokinetic p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Saturated Heterocycles in Drug Discovery

In the landscape of modern medicinal chemistry, the drive to create drug candidates with superior efficacy, selectivity, and pharmacokinetic profiles has led to an increased focus on molecules with greater three-dimensionality.[1][2] Saturated heterocyclic scaffolds, such as piperidine, are central to this "escape from flatland" design philosophy.[3][4] The piperidine ring is a highly privileged scaffold, present in a vast number of clinically approved drugs, valued for its chemical stability and its ability to modulate crucial physicochemical properties like solubility and lipophilicity.[5]

Concurrently, the oxetane ring, a four-membered oxygen-containing heterocycle, has emerged as a powerful and strategic tool for medicinal chemists.[1][6][7] Its incorporation into molecules can lead to significant improvements in aqueous solubility, metabolic stability, and target affinity.[6][7] The oxetane motif is increasingly used to fine-tune the properties of drug candidates, acting as a polar, low-molecular-weight, three-dimensional bioisostere for less favorable groups like gem-dimethyl or carbonyl functionalities.[1][2][7]

This application note focuses on (3S)-1-(Oxetan-3-yl)piperidin-3-amine , a chiral building block that synergistically combines the advantageous features of both the piperidine and oxetane scaffolds. The strategic placement of the oxetane on the piperidine nitrogen, coupled with the chiral amine at the 3-position, creates a versatile and highly valuable scaffold for building sophisticated molecular architectures with enhanced drug-like properties. We will explore the rationale for its use, its impact on key drug discovery parameters, and provide detailed protocols for its synthesis and application.

Rationale for Application: Why Choose This Scaffold?

The decision to incorporate (3S)-1-(Oxetan-3-yl)piperidin-3-amine into a drug design campaign is driven by its potential to solve several common challenges in medicinal chemistry.

  • Enhanced Aqueous Solubility: The oxetane ring is a potent "solubility enhancer."[7] Its polarized C-O bonds and ability to act as a hydrogen bond acceptor significantly increase the hydrophilicity of a molecule without a substantial increase in molecular weight. Replacing a less polar group (e.g., an isopropyl or cyclohexyl group) on the piperidine nitrogen with the oxetanyl moiety can dramatically improve aqueous solubility, a critical factor for oral bioavailability.[7]

  • Modulation of Basicity (pKa): The primary amine at the C3 position is a key interaction point for many biological targets. However, the basicity of the piperidine nitrogen can be a liability, potentially leading to off-target effects such as hERG channel inhibition. The electron-withdrawing nature of the adjacent oxetane ring effectively reduces the pKa of the piperidine nitrogen.[2][6] This modulation helps to mitigate basicity-related toxicity and improve the overall selectivity profile of the drug candidate.[6]

  • Improved Metabolic Stability: The oxetane moiety can act as a "metabolic shield."[6][7] It can block sites susceptible to cytochrome P450 (CYP) mediated oxidation. By replacing metabolically labile groups (e.g., N-alkyl groups that can undergo dealkylation) with the stable oxetane, the metabolic half-life of a compound can be significantly extended.[6]

  • Vectorial Exit and Three-Dimensionality: The rigid, three-dimensional structure of the oxetane ring provides a defined exit vector from the piperidine core.[1][2] This allows medicinal chemists to precisely orient substituents into solvent-exposed regions or specific sub-pockets of a binding site, optimizing target engagement while maintaining favorable physicochemical properties.[6]

Comparative Physicochemical Data:
PropertyN-Isopropyl-piperidin-3-amine (Illustrative)1-(Oxetan-3-yl)piperidin-3-amine (Target Scaffold)Rationale for Improvement
cLogP HigherLowerOxetane increases polarity, reducing lipophilicity.
Aqueous Solubility LowerHigherOxetane acts as a hydrogen bond acceptor, improving solubility.[7]
Piperidine N pKa Higher (more basic)Lower (less basic)Inductive effect of oxetane reduces electron density on nitrogen.[6]
Metabolic Stability Potential N-dealkylationMore resistant to N-dealkylationOxetane is a metabolically robust isostere.[6]

Key Experimental Protocols

The following protocols provide a framework for the synthesis of the title compound and its subsequent use in a typical medicinal chemistry workflow.

Protocol 1: Synthesis of (3S)-1-(Oxetan-3-yl)piperidin-3-amine

This protocol describes a two-step synthesis starting from commercially available (S)-piperidin-3-amine, utilizing a reductive amination reaction. Reductive amination is a robust and widely used method for forming C-N bonds.[3]

G cluster_0 Synthesis Workflow A (S)-piperidin-3-amine C Imine/Enamine Intermediate A->C DCM, Acetic Acid B Oxetan-3-one B->C E (3S)-1-(Oxetan-3-yl)piperidin-3-amine (Final Product) C->E Reduction D Sodium Triacetoxyborohydride (STAB) D->E

Workflow for the synthesis of the target compound.

Materials:

  • (S)-piperidin-3-amine dihydrochloride

  • Oxetan-3-one

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic Acid (AcOH), glacial

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Diatomaceous earth

Procedure:

  • Free Base Preparation: To a solution of (S)-piperidin-3-amine dihydrochloride (1.0 eq) in a minimal amount of water, add a saturated solution of sodium bicarbonate until the pH is >10. Extract the aqueous layer three times with dichloromethane (DCM). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine. Use immediately in the next step.

    • Scientist's Note: It is critical to ensure the starting material is the free amine, as the hydrochloride salt will not participate in the reaction. The free base can be somewhat unstable, so prompt use is recommended.

  • Imine Formation: Dissolve the (S)-piperidin-3-amine free base (1.0 eq) in anhydrous DCM. To this solution, add oxetan-3-one (1.1 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq). Stir the reaction mixture at room temperature for 1 hour.

    • Causality: The acetic acid acts as a catalyst to promote the formation of the iminium ion intermediate, which is the electrophile for the subsequent reduction.

  • Reductive Amination: To the reaction mixture, add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 15 minutes. Monitor the reaction by TLC or LC-MS. Stir at room temperature until the starting material is consumed (typically 4-12 hours).

    • Expert Insight: STAB is a mild and selective reducing agent, ideal for reductive aminations.[8] It is less reactive towards ketones and aldehydes than other borohydrides, reducing the likelihood of side reactions. It is also tolerant of the mildly acidic conditions.

  • Work-up and Purification: Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice more with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Self-Validation: The effervescence upon quenching indicates the neutralization of excess acid and decomposition of any remaining reducing agent.

  • Isolation: Concentrate the organic solution under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a gradient of DCM/Methanol or DCM/Methanol with 1% ammonium hydroxide) to yield (3S)-1-(Oxetan-3-yl)piperidin-3-amine as a pure compound.

    • Trustworthiness: The use of a basic modifier (ammonium hydroxide) in the eluent is often necessary to prevent the amine product from streaking on the acidic silica gel, ensuring a clean separation.

Protocol 2: Application in Amide Coupling for Library Synthesis

This protocol demonstrates how to use the title amine as a nucleophile in a standard amide bond formation reaction, a cornerstone of medicinal chemistry for generating libraries of compounds for structure-activity relationship (SAR) studies.

G cluster_1 Amide Coupling Workflow A Carboxylic Acid (R-COOH) C Activated Ester Intermediate A->C Activation B Coupling Agent (e.g., HATU) B->C E Final Amide Product C->E D (3S)-1-(Oxetan-3-yl)piperidin-3-amine D->E Nucleophilic Acyl Substitution F Base (e.g., DIPEA) F->C

General workflow for amide library synthesis.

Materials:

  • (3S)-1-(Oxetan-3-yl)piperidin-3-amine (1.0 eq)

  • A carboxylic acid of interest (R-COOH) (1.05 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Acid Activation: In a clean, dry flask, dissolve the carboxylic acid (1.05 eq) and HATU (1.1 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir the mixture at room temperature for 15-20 minutes.

    • Mechanism: HATU is a highly efficient coupling reagent that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack. DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the released acid during the reaction.

  • Amine Addition: To the activated acid mixture, add a solution of (3S)-1-(Oxetan-3-yl)piperidin-3-amine (1.0 eq) in a small amount of anhydrous DMF.

  • Reaction: Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Self-Validation: The aqueous washes are critical for removing the DMF solvent, excess reagents, and byproducts like tetramethylurea, simplifying the final purification step.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography or preparative HPLC to obtain the desired amide.

Conclusion and Future Outlook

(3S)-1-(Oxetan-3-yl)piperidin-3-amine is more than just a building block; it is a sophisticated scaffold engineered to impart multiple favorable properties simultaneously. Its rational application can accelerate the optimization of lead compounds by addressing common liabilities such as poor solubility, metabolic instability, and off-target basicity. By providing a rigid, polar, and stereochemically defined framework, it enables medicinal chemists to explore chemical space with greater precision and confidence. As the demand for high-quality, differentiated drug candidates continues to grow, the strategic deployment of such advanced, property-enabling building blocks will remain a cornerstone of successful drug discovery programs.

References

  • Thakkar, S., & Singh, P. (2022). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. CSIR-NIScPR. Available at: [Link]

  • Zarudnitskii, E. V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available at: [Link]

  • Rotering, C., et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? Expert Opinion on Drug Discovery. Available at: [Link]

  • Kier, J. F., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidin-3-amine. PubChem Compound Database. Available at: [Link]

  • Carreira, E. M., & Fessard, T. C. (2025). Oxetanes in Drug Discovery: Structural and Synthetic Insights. ResearchGate. Available at: [Link]

  • Dracz, M., & Piosik, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Oxetane. PubChem Compound Database. Available at: [Link]

  • Sakhteman, A., et al. (2025). Synthesis and dopaminergic activity of some E-3-(piperidin-1-yl)-1-(4-substituted phenyl)prop-2-en-1-one derivatives. ResearchGate. Available at: [Link]

  • Kier, J. F., et al. (2023). Oxetanes in Drug Discovery Campaigns. National Center for Biotechnology Information. Available at: [Link]

  • Rowles, I., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications. Available at: [Link]

  • Li, G., et al. (2013). Preparation method for 3-aminopiperidine and optical isomer thereof. Google Patents.
  • Jin, M., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. National Center for Biotechnology Information. Available at: [Link]

  • Zarudnitskii, E. V., et al. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. National Center for Biotechnology Information. Available at: [Link]

  • Kumar, M. V., et al. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. Available at: [Link]

  • Geraci, A., & Baudoin, O. (2024). Fe-Catalyzed C–H Amination of Nitrogen Heterocycles for Drug Synthesis. ChemistryViews. Available at: [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. Ataman Kimya. Available at: [Link]

  • Blaser, E., et al. (2011). Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride. Google Patents.

Sources

Application

Derivatization of (3S)-1-(Oxetan-3-yl)piperidin-3-amine for SAR studies

Application Note & Protocol Topic: Strategic Derivatization of (3S)-1-(Oxetan-3-yl)piperidin-3-amine for Structure-Activity Relationship (SAR) Studies Audience: Researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Strategic Derivatization of (3S)-1-(Oxetan-3-yl)piperidin-3-amine for Structure-Activity Relationship (SAR) Studies

Audience: Researchers, scientists, and drug development professionals.

Abstract

The (3S)-1-(Oxetan-3-yl)piperidin-3-amine scaffold is a privileged structural motif in modern medicinal chemistry, combining the favorable properties of both the piperidine and oxetane rings. The piperidine provides a versatile, three-dimensional core, while the oxetane moiety often enhances aqueous solubility, metabolic stability, and can act as a hydrogen bond acceptor, making it an attractive replacement for gem-dimethyl or carbonyl groups.[1][2] This guide, designed from the perspective of a Senior Application Scientist, provides a comprehensive framework for the systematic derivatization of this scaffold's primary amine. We detail robust, field-proven protocols for both amide coupling and reductive amination, explain the rationale behind key experimental choices, and outline the analytical workflows necessary for structural confirmation and data interpretation in the context of a Structure-Activity Relationship (SAR) campaign.

Introduction: The Strategic Value of the Oxetane-Piperidine Scaffold

The pursuit of novel chemical entities with optimized drug-like properties is a central challenge in drug discovery. The (3S)-1-(Oxetan-3-yl)piperidin-3-amine core has emerged as a valuable building block due to the synergistic combination of its components.

  • The Oxetane Ring: This small, polar, and sp³-rich four-membered ether is not merely a passive spacer. Its incorporation into drug candidates has been shown to improve key ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2][3] The oxetane's oxygen can act as a hydrogen bond acceptor, and its electron-withdrawing nature can lower the pKa of adjacent amines, which can be beneficial for tuning physicochemical properties like lipophilicity (LogD).[1][4]

  • The Piperidine Ring: As one of the most common N-heterocycles in approved drugs, the piperidine ring provides a conformationally restricted, non-planar scaffold that allows for precise vectorial exploration of chemical space around a biological target.[5]

  • The Primary Amine Handle: The exocyclic primary amine at the chiral C3 position serves as an ideal and versatile point for chemical modification, allowing for the generation of large libraries of analogues with diverse functionalities.

This document provides detailed protocols to exploit this primary amine for building a compound library aimed at elucidating SAR, a critical process in optimizing lead compounds for potency, selectivity, and pharmacokinetic profiles.

Overview of Derivatization Strategy

The primary amine of (3S)-1-(Oxetan-3-yl)piperidin-3-amine is a nucleophilic handle that can be readily functionalized through several reliable chemical transformations. The two most productive pathways for generating diverse libraries for SAR studies are amide bond formation and reductive amination. These methods allow for the introduction of a vast array of substituents (R-groups), enabling a thorough investigation of the chemical space around the core scaffold.

Derivatization_Strategy cluster_paths start (3S)-1-(Oxetan-3-yl)piperidin-3-amine (Starting Material) amide_path Amide Coupling (R-COOH, Coupling Agents) start->amide_path reductive_path Reductive Amination (R-CHO or R-CO-R', Reducing Agent) start->reductive_path amide_product Amide Derivatives (Secondary Amides) amide_path->amide_product amine_product Amine Derivatives (Secondary or Tertiary Amines) reductive_path->amine_product SAR_Cycle design Library Design (Select R-Groups) synthesis Chemical Synthesis (Amide Coupling or Reductive Amination) design->synthesis purify Purification & Characterization (Chromatography, NMR, MS) synthesis->purify test Biological Screening (In vitro assays) purify->test analyze Data Analysis (Generate SAR) test->analyze analyze->design Iterate & Optimize

Sources

Method

Application Notes and Protocols: Reductive Amination for Oxetane-Piperidine Synthesis

Introduction: The Strategic Value of Oxetane-Piperidine Scaffolds in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the deliberate incorporation of small, strained heterocyclic systems has em...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Oxetane-Piperidine Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the deliberate incorporation of small, strained heterocyclic systems has emerged as a powerful strategy for optimizing the physicochemical and pharmacokinetic properties of drug candidates. Among these, the oxetane motif has garnered significant attention.[1][2] This four-membered cyclic ether, when introduced into a molecular scaffold, can profoundly influence key parameters such as aqueous solubility, metabolic stability, and lipophilicity. Notably, the oxetane ring can act as a polar surrogate for gem-dimethyl or carbonyl groups, offering a means to enhance compound properties without significantly increasing molecular weight.[1][3]

The piperidine ring, a ubiquitous scaffold in a vast number of pharmaceuticals, provides a versatile and robust framework for engaging with biological targets.[4] The synthesis of piperidine-containing compounds is a cornerstone of drug development.[5] Consequently, the fusion of these two privileged scaffolds—oxetane and piperidine—creates a powerful combination for the design of novel therapeutics with improved "drug-like" properties. One of the most efficient and widely adopted methods for forging the crucial C-N bond between these two moieties is reductive amination.[5]

This comprehensive guide provides an in-depth exploration of reductive amination protocols tailored for the synthesis of oxetane-piperidine derivatives. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols, and discuss the critical experimental parameters that ensure high-yield and selective synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic strategy.

The Mechanism and Workflow of Reductive Amination

Reductive amination is a robust and versatile method for the formation of carbon-nitrogen bonds. The reaction proceeds in a two-step sequence, which can often be performed in a single pot. First, an oxetane-containing carbonyl compound (such as oxetan-3-one or a 3-formyloxetane derivative) reacts with a primary or secondary amine of a piperidine derivative to form a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion (from a ketone and a secondary amine) or an imine (from an aldehyde and a primary amine). In the second step, a reducing agent, introduced into the reaction mixture, selectively reduces the C=N double bond of the iminium ion or imine to furnish the final amine product.

ReductiveAminationWorkflow Start Start: Oxetane Carbonyl & Piperidine Amine Mixing Mixing in Aprotic Solvent Start->Mixing Imine_Formation Iminium Ion/ Imine Formation Mixing->Imine_Formation Acid or Base Catalysis (optional) Reduction Addition of Reducing Agent Imine_Formation->Reduction Quench Aqueous Workup (Quenching) Reduction->Quench Purification Purification (e.g., Chromatography) Quench->Purification Product Final Product: Oxetane-Piperidine Purification->Product

Caption: General workflow for the synthesis of oxetane-piperidine derivatives via reductive amination.

Key Reagents and Experimental Considerations

The success of a reductive amination hinges on the judicious selection of the reducing agent, solvent, and, if necessary, an acid catalyst.

The Reducing Agent of Choice: Sodium Triacetoxyborohydride (STAB)

For the synthesis of oxetane-piperidine derivatives, sodium triacetoxyborohydride (NaBH(OAc)₃) is the preeminent reducing agent.[6][7] Its widespread adoption is due to several key advantages:

  • Mildness and Selectivity: STAB is a less powerful reducing agent than sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[6] This is advantageous as it selectively reduces the protonated iminium ion intermediate much faster than the starting ketone or aldehyde, minimizing the formation of alcohol byproducts. This selectivity is crucial when working with valuable or complex substrates.

  • Broad Functional Group Tolerance: The reaction can be performed in the presence of a wide array of functional groups that might be reduced by harsher hydrides, such as esters, amides, and nitro groups.[6]

  • Safety: Unlike sodium cyanoborohydride, STAB does not release toxic hydrogen cyanide gas upon acidification, making it a safer alternative for routine laboratory use.[7]

  • Operational Simplicity: The reaction can typically be carried out as a one-pot procedure where the carbonyl compound, amine, and STAB are mixed together.

Solvent Selection

The choice of solvent is critical for ensuring efficient iminium ion formation and subsequent reduction. The most commonly employed and effective solvent for STAB-mediated reductive aminations is 1,2-dichloroethane (DCE) .[6][8] Other aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (MeCN) can also be utilized. Protic solvents like methanol are generally avoided with STAB as they can lead to decomposition of the reagent.[6]

The Role of an Acid Catalyst

For the reaction of ketones like oxetan-3-one, the addition of a catalytic amount of a weak acid, such as acetic acid (AcOH) , is often beneficial.[6][8] The acid serves to protonate the carbonyl oxygen, activating the ketone towards nucleophilic attack by the amine. Furthermore, it catalyzes the dehydration of the hemiaminal intermediate to the iminium ion, which is the species that is ultimately reduced. For more reactive aldehydes, an acid catalyst is often not necessary.

Detailed Experimental Protocols

The following protocols provide a comprehensive guide for the synthesis of oxetane-piperidine derivatives via reductive amination.

Protocol 1: Synthesis of N-(Oxetan-3-yl)piperidine from Oxetan-3-one and Piperidine

This protocol outlines the direct reductive amination of commercially available oxetan-3-one with piperidine.

Protocol1_Mechanism Oxetanone Oxetan-3-one O Iminium Iminium Ion N+ Oxetanone:o->Iminium:n + Piperidine, AcOH - H2O Piperidine Piperidine NH Product {N-(Oxetan-3-yl)piperidine | N} Iminium->Product + NaBH(OAc)3 STAB NaBH(OAc)3

Caption: Reaction scheme for the synthesis of N-(Oxetan-3-yl)piperidine.

Materials:

  • Oxetan-3-one

  • Piperidine

  • Sodium triacetoxyborohydride (STAB)

  • Acetic acid (glacial)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add oxetan-3-one (1.0 eq).

  • Dissolve the oxetan-3-one in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1-0.2 M.

  • Add piperidine (1.1 eq) to the solution, followed by glacial acetic acid (1.1 eq).

  • Stir the reaction mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

  • Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirring solution. The addition may be slightly exothermic.

  • Continue to stir the reaction at room temperature for 3-12 hours. Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-(oxetan-3-yl)piperidine.

Protocol 2: Synthesis of Substituted N-(Oxetan-3-yl)piperidine Derivatives

This protocol is a general procedure for the synthesis of more complex oxetane-piperidine structures, for example, starting with a substituted piperidine.

Materials:

  • Substituted piperidine (e.g., 4-aminopiperidine derivative, piperidine-4-carboxamide)

  • Oxetan-3-one

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the substituted piperidine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add oxetan-3-one (1.2 eq) to the solution.

  • Stir the mixture at room temperature for 20-30 minutes.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) in one portion.

  • Stir the reaction mixture at room temperature for 4-16 hours, or until the starting material is consumed as indicated by TLC or LC-MS analysis.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by an appropriate method (e.g., flash chromatography, crystallization) to yield the final product.

Quantitative Data and Reaction Scope

The reductive amination of oxetane carbonyls with piperidine derivatives is a high-yielding and versatile reaction. The table below summarizes typical reaction conditions and expected outcomes for a range of substrates.

Oxetane SubstratePiperidine SubstrateReducing Agent (eq)SolventCatalyst (eq)Time (h)Yield (%)Reference(s)
Oxetan-3-onePiperidineNaBH(OAc)₃ (1.5)DCEAcOH (1.1)3-1275-90[6]
Oxetan-3-one4-Aminopiperidine (Boc-protected)NaBH(OAc)₃ (1.5)DCMNone4-1680-95[1]
3-FormyloxetanePiperidine-4-carboxamideNaBH(OAc)₃ (1.5)THFNone2-685-98[6]
Oxetan-3-oneEthyl piperidine-4-carboxylateNaBH(OAc)₃ (1.5)DCEAcOH (1.1)6-1870-85[8]

Troubleshooting and Expert Insights

  • Low Yields: If low yields are observed, ensure all reagents and solvents are anhydrous, as moisture can decompose the STAB reagent. For sluggish reactions involving ketones, increasing the amount of acetic acid catalyst (up to 2 equivalents) or extending the reaction time may be beneficial.

  • Formation of Alcohol Byproduct: The formation of oxetan-3-ol indicates that the reduction of the carbonyl is competing with the reduction of the iminium ion. This can be mitigated by allowing a longer pre-incubation time for the carbonyl and amine to form the iminium ion before adding the reducing agent.

  • Stability of the Oxetane Ring: The oxetane ring is generally stable under the mild conditions of STAB-mediated reductive amination. However, exposure to strong acids or prolonged reaction times at elevated temperatures should be avoided to prevent potential ring-opening side reactions. The use of a mild base like NaHCO₃ for the workup is crucial.

  • Purification: The basic nature of the piperidine nitrogen in the final product can sometimes lead to tailing on silica gel chromatography. This can often be ameliorated by pre-treating the silica gel with triethylamine or by using a mobile phase containing a small amount of a basic modifier (e.g., 1% triethylamine in the eluent).

Conclusion

Reductive amination, particularly with sodium triacetoxyborohydride, stands as a premier method for the synthesis of oxetane-piperidine derivatives. Its operational simplicity, mild reaction conditions, and broad functional group tolerance make it an indispensable tool in the arsenal of the medicinal chemist. The ability to reliably and efficiently construct these valuable scaffolds facilitates the exploration of new chemical space and the development of drug candidates with enhanced properties. The protocols and insights provided herein offer a robust foundation for the successful implementation of this powerful synthetic transformation.

References

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: A New Tool for the Medicinal Chemist. Angewandte Chemie International Edition, 49(26), 4516-4527. [Link]

  • Tarasov, A. V., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7233. [Link]

  • Fessard, T. C., & Carreira, E. M. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(19), 12697–12709. [Link]

  • Vitaku, E., et al. (2014). Piperidine-Containing Scaffolds in FDA-Approved Drugs. Journal of Medicinal Chemistry, 57(23), 9815–9832. [Link]

  • Song, Z., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(15), 4698. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Verma, R., et al. (2021). Applications of oxetanes in drug discovery and medicinal chemistry. Future Medicinal Chemistry, 13(15), 1405-1422. [Link]

  • Liu, C., et al. (2012). A novel synthesis of 1-aryl-3-piperidone derivatives. Tetrahedron Letters, 53(1), 115-117. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Google Patents. (2010).
  • Matassini, C., et al. (2015). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2015(2), 243-267. [Link]

  • Klapötke, T. M. (2022). Synthesis and Characterization of Energetic Oxetane Derivatives and Nitrogen-rich Energetic Materials. LMU Munich Electronic University Publications. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]

  • Myers, A. G. (n.d.). Reductive Amination. Harvard University Chemistry 115 Lecture Notes. [Link]

  • Gunturu, R., et al. (2021). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 26(16), 4983. [Link]

  • Aslam, M., et al. (2018). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 3(9), 11957–11964. [Link]

  • Leonardi, M., et al. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 20(8), 13863-13875. [Link]

  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1334-1344. [Link]

  • Pantelejevas, T., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(14), 5539. [Link]

  • Leonori, D., & Aggarwal, V. K. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society, 145(30), 16426–16431. [Link]

  • Bols, M., & Lundt, I. (1992). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Acta Chemica Scandinavica, 46, 298-300. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed. [Link]

  • Jadhav, S. B., et al. (2018). Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane. Organic Preparations and Procedures International, 50(6), 549-556. [Link]

  • Google Patents. (2006). US20060264445A1 - Polymorphs of (r)-3-1-(2,6-dichloro-3-fluoro-phenyl)-ethoxy-5-(1-piperidin-4-yl-1h-pyrazol-4-yl)-pyridin-2-ylamine.
  • Mochizuki, A., et al. (2008). Enantioselective Synthesis of Piperidine Diamine Derivatives as Novel fXa Inhibitors. Bioorganic & Medicinal Chemistry, 16(6), 2729-2745. [Link]

Sources

Application

Application Notes and Protocols for the Enzymatic Synthesis of Chiral 3-Aminopiperidines

Introduction: The Imperative for Chiral 3-Aminopiperidines and the Biocatalytic Advantage The 3-aminopiperidine scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous blockb...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Chiral 3-Aminopiperidines and the Biocatalytic Advantage

The 3-aminopiperidine scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous blockbuster pharmaceuticals. Its rigid, cyclic structure and chiral amine functionality are key for precise molecular recognition of biological targets. Notably, enantiomerically pure (R)-3-aminopiperidine is a critical building block for dipeptidyl peptidase-4 (DPP-IV) inhibitors like alogliptin, which are pivotal in the management of type 2 diabetes.[1]

Traditional chemical routes to these valuable chiral amines often rely on multi-step syntheses, expensive and hazardous reagents, or inefficient classical resolutions that discard half of the material.[2] In contrast, biocatalysis has emerged as a powerful, sustainable, and highly efficient alternative.[3][4] Enzymes, operating under mild aqueous conditions, offer unparalleled stereoselectivity, minimizing waste and simplifying downstream processing. This guide provides an in-depth exploration of two cutting-edge enzymatic strategies for synthesizing chiral 3-aminopiperidines: Asymmetric Transamination and a Multi-enzyme Cascade involving an Imine Reductase .

This document is structured to provide not just protocols, but a deep understanding of the underlying principles, the rationale behind experimental choices, and the self-validating systems required for robust and reproducible synthesis.

Strategy 1: Asymmetric Synthesis of (R)- and (S)-1-Boc-3-Aminopiperidine via Transamination

The most direct enzymatic route to chiral 3-aminopiperidines is the asymmetric amination of a prochiral ketone precursor using an ω-transaminase (ω-TA).[3] This approach is highly atom-economical and can generate products with exceptional enantiomeric excess (ee).

Causality and Mechanistic Insight

ω-Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor (commonly isopropylamine or alanine) to a ketone acceptor.[3] The reaction proceeds via a ping-pong mechanism, where the PLP cofactor acts as an intermediary amino carrier. The exquisite stereocontrol arises from the precise positioning of the ketone substrate within the enzyme's chiral active site, which dictates the facial selectivity of the amine group addition.

For the synthesis of 3-aminopiperidine, the commercially available N-Boc-3-piperidone is an ideal substrate. The Boc (tert-butyloxycarbonyl) protecting group serves a dual purpose: it enhances the substrate's compatibility with the enzyme's active site and prevents potential side reactions. The choice between an (R)-selective or (S)-selective transaminase directly determines the chirality of the final product, offering access to both enantiomers.

Data Presentation: Performance of Commercial Transaminases

The selection of the appropriate transaminase is critical for achieving high conversion and enantioselectivity. The following table summarizes the performance of several commercially available immobilized transaminases in the synthesis of 3-amino-1-Boc-piperidine.

Enzyme IDEnantioselectivitySubstrate Conc. (mM)Conversion (%)Enantiomeric Excess (ee, %)Reference
ATA-025-IMB (R)-selective45>99>99
ATA-035-IMB (R)-selective4598>99
ATA-256-IMB (S)-selective4580>99
ATA-W12 (immobilized) (S)-selectiveVaries (Flow)~95>99

Table 1: Performance of selected immobilized ω-transaminases on N-Boc-3-piperidone.

Experimental Workflow: Transaminase Pathway

The overall workflow for the transaminase-mediated synthesis is a robust, multi-stage process designed for high fidelity and scalability.

G cluster_0 Reaction Setup cluster_1 Biotransformation cluster_2 Downstream Processing cluster_3 Analysis & Deprotection A Buffer Preparation (e.g., 100 mM TEA, pH 7.5) B Add Reagents: - Immobilized Transaminase - PLP Cofactor - Isopropylamine (Amine Donor) A->B C Pre-heat to 35°C B->C D Add Substrate (N-Boc-3-piperidone in DMSO) C->D E Incubate at 35°C (e.g., 24 hours with stirring) D->E F Monitor Reaction (HPLC/TLC) E->F G Filter to Recover Enzyme F->G H Acid/Base Extraction 1. Acidify (pH 2), wash 2. Basify (pH 13), extract product G->H I Dry & Concentrate (Na2SO4, Rotary Evaporation) H->I J Product: (R/S)-1-Boc-3-aminopiperidine I->J K Chiral HPLC Analysis (Determine ee) J->K L Optional: Deprotection (e.g., HCl/EtOH) K->L M Final Product: (R/S)-3-Aminopiperidine Salt L->M

Workflow for transaminase-catalyzed synthesis of chiral 3-aminopiperidines.
Protocol 1: Batch Synthesis of (R)-1-Boc-3-Aminopiperidine

This protocol is adapted from Contente et al. (2019) and provides a reliable method for producing the (R)-enantiomer in high yield and purity.

Materials:

  • N-Boc-3-piperidone

  • Immobilized (R)-selective transaminase (e.g., ATA-025-IMB)

  • Isopropylamine

  • Pyridoxal-5'-phosphate (PLP)

  • Triethanolamine (TEA) buffer (100 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (4 M)

  • Potassium hydroxide (solid or concentrated solution)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol (EtOH)

  • Acetyl chloride

Procedure:

  • Reaction Setup: In a 10 mL vessel, add 5 mL of 100 mM TEA buffer (pH 7.5). To this, add isopropylamine to a final concentration of 1.1 M, 200 mg of immobilized transaminase (TA-IMB), and PLP to a final concentration of 1.4 mM.

  • Incubation: Stir the mixture at 35°C and 550 rpm for 5 minutes to equilibrate.

  • Substrate Addition: Add 750 µL of a pre-heated (35°C) solution of N-Boc-3-piperidone (52 mg, 0.26 mmol) in DMSO. The final substrate concentration will be approximately 45 mM.

  • Biotransformation: Stir the reaction in an open vessel at 35°C and 550 rpm for 24 hours. Monitor the reaction progress by TLC or HPLC (see Protocol 3).

  • Enzyme Recovery: Upon completion, filter the reaction mixture under vacuum to recover the immobilized enzyme. Wash the enzyme beads with 3 x 2 mL of TEA buffer. The recovered enzyme can be stored at 4°C and reused.

  • Work-up (Substrate Removal): Combine the filtrate and washes. Add 4 M HCl dropwise until the pH is ~2. Extract the aqueous layer with 2 x 5 mL of DCM to remove any unreacted ketone. Discard the organic layers.

  • Work-up (Product Extraction): Adjust the aqueous layer to pH ~13 by adding solid KOH or a concentrated solution. Extract the basic aqueous layer with 4 x 5 mL of DCM.

  • Isolation: Combine the organic extracts from the previous step, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the final product, (R)-1-Boc-3-aminopiperidine.

Protocol 2: Deprotection to (R)-3-Aminopiperidine Dihydrochloride

This step removes the Boc protecting group to yield the final, versatile amine salt.

Procedure:

  • Dissolve 100 mg (0.5 mmol) of (R)-1-Boc-3-aminopiperidine (ee >99%) in 100 µL of ethanol.

  • Cool the solution to 0°C in an ice bath.

  • Gradually add 400 µL of a solution of acetyl chloride (2.8 mmol) in ethanol (1:1 v/v). Caution: This reaction is exothermic and generates HCl gas.

  • Remove the ice bath and stir the mixture at room temperature. A white solid will precipitate upon reaction completion.

  • Isolate the solid by decanting the supernatant. Wash the solid with 2 x 100 µL of cold ethanol.

  • Dry the solid under vacuum to yield (R)-3-aminopiperidine dihydrochloride.

Strategy 2: One-Pot Chemoenzymatic Cascade for Protected L-3-Aminopiperidine

This advanced strategy constructs the chiral aminopiperidine ring from an acyclic precursor, L-ornithinol, using a multi-enzyme cascade. This "one-pot" approach prevents the isolation of unstable intermediates and minimizes racemization, resulting in a product with high enantiopurity.[2]

Causality and Mechanistic Insight

This elegant cascade mimics natural biosynthetic pathways and involves three key steps:

  • Oxidation: A Galactose Oxidase (GOase) variant selectively oxidizes the primary alcohol of N-α-Cbz-L-ornithinol to an aldehyde. This step requires a co-catalyst system, typically involving horseradish peroxidase (HRP), to activate the GOase.

  • Spontaneous Cyclization: The resulting amino-aldehyde is unstable and spontaneously undergoes intramolecular cyclization via imine formation.

  • Reduction: An Imine Reductase (IRED) stereoselectively reduces the cyclic imine intermediate to the final protected L-3-aminopiperidine. This reduction step requires a nicotinamide cofactor (NADPH), which is continuously regenerated in situ by a glucose dehydrogenase (GDH) and glucose system.

The Cbz (carboxybenzyl) protecting group is crucial as it is well-tolerated by the enzymes in the cascade, unlike unprotected or Boc-protected substrates which show poor activity.

Experimental Workflow: GOase-IRED Cascade

This workflow illustrates the interconnectedness of the chemical and enzymatic steps required for the cascade synthesis.

G cluster_0 Substrate Synthesis (Chemical) cluster_1 One-Pot Biocatalytic Cascade cluster_2 Downstream & Analysis A Protect L-Ornithine (N-α-Cbz-L-Ornithine) B Reduce Carboxylic Acid (N-α-Cbz-L-Ornithinol) A->B C Purify Substrate B->C D Prepare Reaction Buffer (pH 7.5) with all enzymes (GOase, IRED, HRP, Catalase, GDH) and cofactors (NADP+, Glucose) C->D E Add N-α-Cbz-L-Ornithinol D->E F Incubate at 30°C for 16h E->F G Quench Reaction F->G H Extract Product (e.g., Ethyl Acetate) G->H I Purify & Concentrate H->I J Analyze (GC-FID, Chiral HPLC) I->J

Workflow for the chemoenzymatic cascade synthesis.
Protocol 3: Synthesis of N-α-Cbz-L-Ornithinol Substrate

This two-step chemical synthesis provides the necessary precursor for the enzymatic cascade, starting from commercially available L-ornithine.

Part A: Synthesis of N-α-Cbz-L-Ornithine This procedure is adapted from standard amino acid protection protocols.

  • Dissolve L-ornithine hydrochloride in an aqueous solution of sodium hydroxide.

  • Add copper sulfate to form the copper complex, which selectively blocks the α-amino and carboxyl groups.

  • React the copper complex with benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., potassium carbonate) to protect the δ-amino group.

  • Decomplex the copper using a chelating agent like EDTA.

  • Acidify the solution to precipitate the N-α-Cbz-L-ornithine product, which can be purified by recrystallization.

Part B: Reduction to N-α-Cbz-L-Ornithinol This is a general procedure for the reduction of N-protected amino acids.

  • Suspend N-α-Cbz-L-ornithine in dry tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen).

  • Cool the suspension in an ice bath (0°C).

  • Slowly add a reducing agent such as borane-dimethyl sulfide complex (BMS) or a solution of lithium aluminum hydride (LiAlH₄) in THF. Caution: These reagents are highly reactive and moisture-sensitive; handle with extreme care.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction by the slow, dropwise addition of water or an aqueous base at 0°C.

  • Perform an aqueous workup to remove inorganic salts. Extract the product into an organic solvent like ethyl acetate.

  • Dry the organic layer (e.g., with Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography to yield pure N-α-Cbz-L-ornithinol.

Protocol 4: GOase-IRED Cascade Synthesis of L-3-N-Cbz-Aminopiperidine

This protocol, based on the work by Ford et al. (2020), outlines the one-pot enzymatic reaction.[2]

Materials:

  • N-α-Cbz-L-ornithinol (from Protocol 3)

  • Galactose Oxidase variant (e.g., GOase M₃₋₅)

  • Imine Reductase (e.g., AdRedAm)

  • Horseradish Peroxidase (HRP)

  • Catalase

  • Glucose Dehydrogenase (GDH)

  • β-NADP⁺ (cofactor)

  • D-Glucose

  • Sodium Phosphate (NaPi) buffer (pH 7.5)

Procedure:

  • Reaction Setup: In a reaction vessel, prepare a solution in NaPi buffer (pH 7.5) containing all the necessary components: GOase, IRED, HRP, catalase, GDH, NADP⁺, and D-glucose.

  • Substrate Addition: Add the N-α-Cbz-L-ornithinol substrate to the reaction mixture to a final concentration of approximately 3 mM.

  • Biotransformation: Incubate the reaction at 30°C with agitation (e.g., 200 rpm) for 16 hours.[2]

  • Work-up: Quench the reaction, for example, by adding a water-immiscible organic solvent like ethyl acetate.

  • Extraction and Purification: Extract the product into the organic layer. Wash the organic phase with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

  • Analysis: Determine the analytical yield and enantiomeric excess of the L-3-N-Cbz-aminopiperidine product by GC-FID or chiral HPLC.

Self-Validating Systems: Analytical Protocols for Chiral Purity

Ensuring the stereochemical purity of the final product is paramount. For 3-aminopiperidine, which lacks a UV chromophore, a pre-column derivatization step is necessary for HPLC analysis.

Protocol 5: Chiral HPLC Analysis with Benzoyl Chloride Derivatization

This method provides a robust system for determining the enantiomeric excess (ee) of the synthesized 3-aminopiperidine.

Materials:

  • Sample of 3-aminopiperidine (protected or deprotected)

  • Benzoyl chloride

  • Organic solvent (e.g., dichloromethane or hexane)

  • Chiral HPLC column (e.g., Chiralpak AD-H or a glycoprotein-based column)

  • HPLC-grade mobile phase solvents (e.g., ethanol, diethylamine)

Procedure:

  • Derivatization: Dissolve a small amount of the 3-aminopiperidine sample in an appropriate organic solvent. Add an excess of benzoyl chloride and a base (if starting from the salt). Stir the reaction at room temperature until the derivatization is complete (monitor by TLC). This reaction forms N,N'-dibenzoyl-3-aminopiperidine, which is UV-active.

  • Sample Preparation: After the reaction, evaporate the solvent. Dissolve the resulting dibenzoyl derivative in the HPLC mobile phase.

  • HPLC Analysis:

    • Column: Chiralpak AD-H (or equivalent)

    • Mobile Phase: A typical mobile phase is 0.1% diethylamine in ethanol.

    • Flow Rate: 0.5 - 1.0 mL/min

    • Detection: UV at 228 nm or 254 nm.

    • Column Temperature: 30°C

  • Data Analysis: Inject the prepared sample. The two enantiomers will be separated as distinct peaks. Calculate the enantiomeric excess using the peak areas:

    • ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Conclusion and Future Outlook

The enzymatic synthesis of chiral 3-aminopiperidines represents a significant advancement over traditional chemical methods, offering superior stereoselectivity, milder reaction conditions, and a vastly improved environmental profile. The use of ω-transaminases provides a direct and highly efficient route, particularly amenable to industrial scale-up through enzyme immobilization and continuous flow processes. The multi-enzyme GOase-IRED cascade, while more complex, showcases the power of one-pot biocatalytic pathways to construct complex chiral molecules from simple, acyclic precursors.

Future efforts in this field will likely focus on the discovery and engineering of novel enzymes with broader substrate scopes, enhanced stability, and tolerance to higher substrate concentrations. The continued development of robust immobilization techniques and integrated cascade systems will further solidify biocatalysis as the premier technology for the sustainable production of high-value chiral amines for the pharmaceutical industry.

References

  • Contente, M. L., et al. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry, 15, 60–66. [Link]

  • Zhang, X., et al. (2022). Efficient Synthesis of (S)-1-Boc-3-aminopiperidine in a Continuous Flow System Using ω-Transaminase-Immobilized Amino-Ethylenediamine-Modified Epoxide Supports. ACS Omega, 7(17), 14775–14783. [Link]

  • Hanson, R. L., et al. (2011). Enzymatic preparation of 5-hydroxy-L-proline, N-Cbz-5-hydroxy-L-proline, and N-Boc-5-hydroxy-L-proline from (α-N-protected)-L-ornithine using a transaminase or an amine oxidase. Enzyme and Microbial Technology, 48(6-7), 445-453. [Link]

  • Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications, 56(56), 7949-7952. [Link]

  • Gotor-Fernández, V., & Gotor, V. (Eds.). (2019). Transaminases in Organic Synthesis. Catalysts, 9(11), 934. [Link]

  • Vikhrankar, S. S., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Biologics: Targets and Therapy, 18, 167-181. [Link]

  • Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-779. [Link]

  • Grogan, G. (2018). Imine Reductases and Reductive Aminases in Organic Synthesis. ACS Catalysis, 8(11), 10726-10753. [Link]

  • Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. University of Manchester Research Explorer. [Link]

  • Turner, N. J. (2010). Deracemization and stereoinversion of amines using ω-transaminases. Current Opinion in Chemical Biology, 14(2), 115-121. [Link]

  • Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. ResearchGate. [Link]

  • Pandya, S., & Gupte, A. (2023). Transaminases for Green Chemistry: Recent Progress and Future Prospects. Journal of Proteins and Proteomics, 14(4), 329-342. [Link]

  • CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
  • Kelly, P. P., et al. (2020). Characterization of imine reductases in reductive amination for the exploration of structure-activity relationships. Science Advances, 6(21), eaba1253. [Link]

  • Merck & Co., Inc. (2022). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI. [Link]

  • Contente, M. L., et al. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. UNIPI. [Link]

  • Tufvesson, P., et al. (2011). ω-Transaminases for Chiral Amine Synthesis. Biotechnology and Genetic Engineering Reviews, 27(1), 1-34. [Link]

  • CN110724675B - Transaminase catalyst and method for synthesizing (R) -1-tert-butoxycarbonyl-3-aminopiperidine by enzyme method.
  • Ferrandi, E. E., et al. (2025). Functional and structural insights into a thermostable (S)-selective amine transaminase and its improved substrate scope by protein engineering. PubMed Central. [Link]

  • CN1323068C - Method for synthesizing N-benzyloxy-oxo-L-valine synthesizing method.
  • Organic Syntheses Procedure. benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. [Link]

  • Masiukiewicz, E., et al. (2002). Scalable syntheses of n α-benzyloxycarbonyl-l-ornithine and of n α-(9-fluorenylmethoxy)carbonyl-l-ornithinee. ResearchGate. [Link]

  • Organic Syntheses Procedure. [ - L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. [Link]

  • Organic Syntheses. (2025). Synthesis of Borane-Ammonia and its Application in the Titanium Tetrachloride Catalyzed Reduction of Carboxylic Acids, Including N-Protected Amino Acids. [Link]

  • Organic Syntheses Procedure. [Link]

  • CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
  • Paizs, C., et al. (2025). Transaminase Catalysis for Enantiopure Saturated Heterocycles as Potential Drug Scaffolds. ResearchGate. [Link]

  • Various Authors. (2025). SPIN-guided engineering of a novel (R)-amine transaminase from Fusarium albosuccineum for enantioselective synthesis of chiral piperidyl amines. NIH. [Link]

  • Various Authors. (2023). Developing deprotectase biocatalysts for synthesis. PMC - NIH. [Link]

  • Mathew, S., & Yun, H. (2022). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. MDPI. [Link]

  • Ferrandi, E. E., et al. (2025). Functional and structural insights into a thermostable (S)-selective amine transaminase and its improved substrate scope by protein engineering. PMC - PubMed Central. [Link]gov/pmc/articles/PMC8358602/)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of N-Alkylation of 3-Aminopiperidine

Welcome to the technical support center for the N-alkylation of 3-aminopiperidine. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-alkylation of 3-aminopiperidine. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of modifying this versatile scaffold. The unique structure of 3-aminopiperidine, with its two distinct nucleophilic nitrogen centers—the endocyclic secondary amine (N1) and the exocyclic primary amine (N3)—presents a significant challenge in achieving regioselective alkylation. This document provides in-depth, field-proven insights, troubleshooting guides, and detailed protocols to help you achieve your synthetic goals efficiently and with high fidelity.

The Core Challenge: Regioselectivity and Over-alkylation

The primary hurdle in the N-alkylation of 3-aminopiperidine is controlling which nitrogen atom reacts. The relative nucleophilicity of the N1 and N3 positions can be similar, leading to mixtures of N1-alkylated, N3-alkylated, and N1,N3-dialkylated products. Furthermore, as with many amine alkylations, the mono-alkylated product is often more nucleophilic than the starting material, creating a high propensity for over-alkylation to form tertiary amines or even quaternary ammonium salts.[1][2][3]

This guide will systematically address these challenges through a series of frequently asked questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction is producing a mixture of N1 and N3-alkylated products. How can I achieve regioselectivity?

This is the most common issue. The solution lies in a protecting group strategy to temporarily block one of the amine functionalities, thereby directing the alkylation to the desired nitrogen.

Causality: The similar reactivity of the two nitrogen atoms necessitates rendering one of them non-nucleophilic. The choice of which amine to protect depends on your desired final product.

Solution Workflow:

  • For Selective N1-Alkylation (on the ring): You must protect the exocyclic N3 primary amine. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under many alkylation conditions and its straightforward removal under acidic conditions.

  • For Selective N3-Alkylation (on the side chain): You must protect the endocyclic N1 secondary amine. A benzyl (Bn) or carbobenzyloxy (Cbz) group is often employed for this purpose.

The following diagram outlines the decision-making process for achieving regioselective alkylation.

G start Goal: N-Alkylation of 3-Aminopiperidine target What is the desired product? start->target n1_alk N1-Alkylated Product (Ring Alkylation) target->n1_alk  N1 Alkylation n3_alk N3-Alkylated Product (Side-Chain Alkylation) target->n3_alk  N3 Alkylation protect_n3 Step 1: Protect N3 amine (e.g., with Boc group) Starting Material: (S)-tert-butyl (piperidin-3-yl)carbamate n1_alk->protect_n3 protect_n1 Step 1: Protect N1 amine (e.g., with Cbz or Bn group) Starting Material: Benzyl 3-aminopiperidine-1-carboxylate n3_alk->protect_n1 alkylate_n1 Step 2: Alkylate N1 (e.g., R-X, Base) protect_n3->alkylate_n1 deprotect_n3 Step 3: Deprotect N3 (e.g., TFA or HCl) alkylate_n1->deprotect_n3 final_n1 Desired N1-Alkylated 3-Aminopiperidine deprotect_n3->final_n1 alkylate_n3 Step 2: Alkylate N3 (e.g., R-X, Base) protect_n1->alkylate_n3 deprotect_n1 Step 3: Deprotect N1 (e.g., Hydrogenolysis) alkylate_n3->deprotect_n1 final_n3 Desired N3-Alkylated 3-Aminopiperidine deprotect_n1->final_n3 G start Problem: Low or No Conversion check_reagents 1. Check Alkylating Agent Reactivity (R-I > R-Br > R-Cl) start->check_reagents check_base 2. Evaluate Base Is it strong enough? check_reagents->check_base Reagent OK sol_reagent Solution: Switch to a more reactive alkyl halide (e.g., Iodide). check_reagents->sol_reagent Low Reactivity check_solvent 3. Assess Solvent Is it appropriate? check_base->check_solvent Base OK sol_base Solution: Use a stronger base (e.g., NaH) or a more soluble one (e.g., Cs₂CO₃). check_base->sol_base Insufficient check_temp 4. Increase Temperature? check_solvent->check_temp Solvent OK sol_solvent Solution: Switch to a polar aprotic solvent like DMF or NMP. check_solvent->sol_solvent Inappropriate sol_temp Solution: Gradually heat the reaction (e.g., 60-80 °C) and monitor by TLC/LC-MS. check_temp->sol_temp Still Slow end Reaction Optimized check_temp->end Reaction Proceeds sol_reagent->check_base sol_base->check_solvent sol_solvent->check_temp sol_temp->end

Caption: Troubleshooting workflow for low reactivity.

Optimizing Reaction Parameters:

ParameterRecommended Options & Rationale
Alkylating Agent Reactivity order: Alkyl iodides > bromides > chlorides > tosylates. For sluggish reactions, switching from a bromide to an iodide can significantly increase the rate.
Base For simple acid scavenging, K₂CO₃, Cs₂CO₃, or DIPEA are standard. For less nucleophilic amines or to force a reaction, a stronger base like sodium hydride (NaH) can be used to pre-form the more nucleophilic conjugate base (amide anion). [4][5]This is typically done in an anhydrous solvent like THF or DMF at 0 °C before adding the alkylating agent.
Solvent Polar aprotic solvents such as Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), or Tetrahydrofuran (THF) are generally effective as they can solvate the ions formed during the reaction without interfering. [4][6]For particularly difficult reactions, a higher-boiling solvent like N-Methyl-2-pyrrolidone (NMP) may be beneficial.
Temperature Many N-alkylations proceed well at room temperature, but heating to 60-80 °C is common to accelerate slow reactions. [7]Monitor for side product formation (e.g., elimination of the alkyl halide) at higher temperatures.
FAQ 4: Are there better alternatives to direct alkylation with alkyl halides?

Yes. For mono-alkylation, Reductive Amination is often a superior method that circumvents the issue of over-alkylation. [8] Causality: This one-pot, two-step method involves the formation of an imine or iminium ion from the amine and a carbonyl compound (aldehyde or ketone), which is then immediately reduced to the target alkylated amine. [9]Since the final amine product is not an imine, it cannot react further under the same conditions, preventing the "runaway" reaction seen in direct alkylation.

Key Advantages:

  • Excellent control over mono-alkylation.

  • Broad substrate scope (many aldehydes and ketones are commercially available).

  • Mild reaction conditions.

Choice of Reducing Agent: The reducing agent must be selective for the iminium ion in the presence of the starting carbonyl compound.

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): Highly effective and commonly used. It is mild and does not readily reduce aldehydes or ketones. [10]* Sodium cyanoborohydride (NaBH₃CN): Another classic choice, effective at slightly acidic pH. [8][11]Note its toxicity and handle with appropriate care.

Experimental Protocols

Protocol 1: Selective N1-Alkylation of (S)-3-Aminopiperidine

This protocol assumes the use of commercially available (S)-tert-butyl (piperidin-3-yl)carbamate to achieve selective alkylation on the ring nitrogen (N1).

Materials:

  • (S)-tert-butyl (piperidin-3-yl)carbamate (1.0 eq.)

  • Alkyl bromide or iodide (1.1 eq.)

  • Potassium carbonate (K₂CO₃, 2.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), Water, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (S)-tert-butyl (piperidin-3-yl)carbamate and K₂CO₃.

  • Add anhydrous DMF to dissolve/suspend the reagents (approx. 0.2 M concentration).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the alkyl halide dropwise to the mixture.

  • Heat the reaction to 60 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with water and then brine to remove residual DMF.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the N1-alkylated, N3-Boc-protected piperidine.

  • (Deprotection): Dissolve the purified product in dichloromethane (DCM). Add an excess of trifluoroacetic acid (TFA) (4-5 eq.) and stir at room temperature for 1-2 hours until the reaction is complete (monitored by LC-MS).

  • Concentrate the mixture under reduced pressure, and co-evaporate with toluene to remove excess TFA. The product is typically obtained as the TFA salt.

Protocol 2: N-Alkylation via Reductive Amination

This protocol describes the N3-alkylation of N1-Cbz-protected 3-aminopiperidine with an aldehyde.

Materials:

  • Benzyl 3-aminopiperidine-1-carboxylate (1.0 eq.)

  • Aldehyde (e.g., isobutyraldehyde, 1.2 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.)

  • Dichloromethane (DCM) or Dichloroethane (DCE)

  • Acetic acid (catalytic, ~5% v/v)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve benzyl 3-aminopiperidine-1-carboxylate in DCM/DCE in a round-bottom flask.

  • Add the aldehyde, followed by a catalytic amount of acetic acid. Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride in one portion. The reaction is often slightly exothermic.

  • Stir at room temperature and monitor by TLC or LC-MS until the starting amine is consumed (typically 2-12 hours).

  • Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

References

  • Stenvall, K., et al. (2013). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry. Available at: [Link]

  • Wikipedia. Amine alkylation. Available at: [Link]

  • ResearchGate. Procedure for N-alkylation of Piperidine? (2017). Available at: [Link]

  • Google Patents. CN103373953A - Preparation method for 3-aminopiperidine and optical isomer thereof.
  • Chemistry Stack Exchange. N-alkylation of amides with alkyl halides? (2015). Available at: [Link]

  • Master Organic Chemistry. Alkylation of Amines (Sucks!) (2017). Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. Avoiding Over-alkylation. Reagent Guides. Available at: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. (2017). Available at: [Link]

  • ResearchGate. Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Available at: [Link]

  • YouTube. Amine Alkylation: General Reaction. (2015). Available at: [Link]

  • Wikipedia. Reductive amination. Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with (3S)-1-(Oxetan-3-yl)piperidin-3-amine

Welcome to the dedicated technical support guide for (3S)-1-(Oxetan-3-yl)piperidin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcomi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for (3S)-1-(Oxetan-3-yl)piperidin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility issues that may be encountered during experimental work with this compound. Here, we synthesize fundamental chemical principles with practical, field-proven troubleshooting strategies to ensure the successful integration of this molecule into your research workflows.

Compound Profile: Understanding the Molecule

(3S)-1-(Oxetan-3-yl)piperidin-3-amine is a small molecule featuring a piperidine ring, a chiral amine center, and an oxetane moiety. Understanding the contribution of each component is key to predicting and addressing its solubility behavior.

  • Piperidine Ring : This is a six-membered heterocyclic amine. Piperidine itself is miscible with water and soluble in many organic solvents due to its ability to act as a hydrogen bond acceptor and donor.[1][2]

  • Amine Group : The primary amine at the 3-position of the piperidine ring makes the compound basic. This is a critical handle for manipulating solubility, as it can be protonated to form a more soluble salt at acidic pH.[3][4]

  • Oxetane Ring : The oxetane group is a four-membered cyclic ether. It is a polar motif often incorporated into drug candidates to improve physicochemical properties, including aqueous solubility.[5]

The combination of these structural features suggests that (3S)-1-(Oxetan-3-yl)piperidin-3-amine is likely to be a water-soluble compound, particularly at acidic pH. However, challenges can still arise, especially at higher concentrations or in specific buffer systems.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My stock solution of (3S)-1-(Oxetan-3-yl)piperidin-3-amine is cloudy or has precipitated. What should I do?

A1: Initial Troubleshooting Steps

Cloudiness or precipitation in your stock solution is a common indicator of poor solubility under the current conditions. The primary reason for this is likely that the pH of your solvent is not optimal for this basic compound.

Underlying Principle: As a secondary amine, (3S)-1-(Oxetan-3-yl)piperidin-3-amine is a weak base. In neutral or basic aqueous solutions, it exists predominantly in its free base form, which is less polar and therefore less soluble. By lowering the pH, the amine group becomes protonated, forming a positively charged ammonium salt. This salt is significantly more polar and, consequently, more soluble in aqueous media.[3][4][6]

Troubleshooting Protocol:

  • pH Adjustment:

    • Measure the current pH of your stock solution.

    • Gradually add a dilute acidic solution (e.g., 0.1 M HCl) dropwise while gently vortexing.

    • Monitor for the disappearance of the precipitate. A clear solution indicates that the compound has dissolved.

    • Aim for a final pH in the acidic range (e.g., pH 4-6) for optimal solubility. Be mindful that excessive acidity could potentially affect the stability of the oxetane ring under harsh conditions.[7]

  • Gentle Warming and Sonication:

    • If pH adjustment alone is insufficient, gently warm the solution in a water bath (not exceeding 40°C) to increase the rate of dissolution.

    • Sonication can also be employed to break up any aggregates and facilitate dissolution.

Workflow for Resolving Precipitation:

start Cloudy Stock Solution check_ph Measure pH start->check_ph adjust_ph Add dilute acid (e.g., 0.1 M HCl) dropwise check_ph->adjust_ph observe Observe for clarity adjust_ph->observe clear Clear Solution observe->clear Precipitate dissolves warm_sonicate Gentle warming (≤40°C) & Sonication observe->warm_sonicate Precipitate remains re_observe Re-observe for clarity warm_sonicate->re_observe re_observe->clear

Caption: Troubleshooting workflow for precipitated stock solutions.

Q2: I need to dissolve (3S)-1-(Oxetan-3-yl)piperidin-3-amine in an organic solvent for a reaction. Which solvents are recommended?

A2: Selecting an Appropriate Organic Solvent

The choice of an organic solvent will depend on the specific requirements of your experiment (e.g., reaction conditions, compatibility with other reagents).

General Guidance:

  • Polar Protic Solvents: Due to the presence of the amine and oxetane groups, which can participate in hydrogen bonding, polar protic solvents are excellent choices.

    • Examples: Methanol, Ethanol, Isopropanol.

  • Polar Aprotic Solvents: These are also good options, particularly for achieving higher concentrations.

    • Examples: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF). The Boc-protected analogue, (S)-3-Amino-1-N-Boc-piperidine, is noted to be soluble in DMSO.[8]

  • Chlorinated Solvents: Solvents like Dichloromethane (DCM) and Chloroform can also be effective. Piperidine itself is soluble in chloroform.[2]

Recommended Solvents for (3S)-1-(Oxetan-3-yl)piperidin-3-amine:

Solvent ClassRecommended SolventsNotes
Polar Protic Methanol, EthanolExcellent for initial dissolution and general use.
Polar Aprotic DMSO, DMFIdeal for high-concentration stock solutions and many reaction types.
Chlorinated Dichloromethane (DCM)Useful for specific synthetic transformations.
Ethers Tetrahydrofuran (THF)May have moderate solubility; good for certain reactions.
Q3: My compound has limited solubility even after pH adjustment. What are my next steps?

A3: Advanced Solubility Enhancement Techniques

When pH adjustment is not sufficient, a co-solvent system can be a powerful tool to enhance solubility.[6][9][10]

Co-solvent Strategy:

A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, increases the solubility of a poorly soluble compound.[10] Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for the dissolution of organic molecules.[11]

Recommended Co-solvents for Aqueous Formulations:

  • Ethanol: A commonly used and effective co-solvent.

  • Propylene Glycol (PG): A viscous, low-toxicity co-solvent.

  • Polyethylene Glycol (PEG), e.g., PEG 400: Often used in pharmaceutical formulations.

  • Dimethyl Sulfoxide (DMSO): A very strong solubilizing agent, but use should be minimized in biological assays due to potential toxicity.[6]

Experimental Protocol for Co-solvent Screening:

  • Prepare a concentrated stock solution of (3S)-1-(Oxetan-3-yl)piperidin-3-amine in a pure co-solvent (e.g., 100 mM in DMSO).

  • In separate vials, prepare a series of aqueous buffers (at an optimal pH, e.g., pH 5.0).

  • Add the co-solvent stock solution to the aqueous buffers to achieve final co-solvent concentrations of 1%, 5%, and 10% (v/v).

  • Visually inspect for any precipitation immediately and after a set incubation period (e.g., 1 hour at room temperature).

  • The highest concentration of the compound that remains in solution across the different co-solvent percentages will indicate the most effective system.

Logical Flow for Advanced Solubility Enhancement:

start Limited solubility after pH adjustment cosolvent Introduce a co-solvent system start->cosolvent screen Screen co-solvents (Ethanol, PG, PEG 400) at varying concentrations (1-10%) cosolvent->screen evaluate Evaluate for clarity and stability screen->evaluate success Optimized formulation achieved evaluate->success Solubility achieved salt_formation Consider salt formation (e.g., HCl, tartrate salt) evaluate->salt_formation Solubility still limited

Caption: Decision-making process for advanced solubility enhancement.

Q4: Should I consider using a salt form of (3S)-1-(Oxetan-3-yl)piperidin-3-amine?

A4: The Utility of Salt Forms

For many amine-containing compounds, preparing a stable salt form is a standard and highly effective method to improve aqueous solubility and handling properties.[12]

Rationale:

By reacting the basic amine with an acid, a stable salt is formed. This pre-protonated form will readily dissolve in aqueous solutions without the need for pH adjustment of the solvent.

Common Salt Forms for Amines:

  • Hydrochloride (HCl) salt: The most common and straightforward to prepare.

  • Tartrate or Citrate salts: May offer different solubility and crystallinity properties.

When to Consider Salt Formation:

  • If you consistently experience solubility issues with the free base.

  • For the preparation of high-concentration aqueous stock solutions for long-term storage.

  • When developing a formulation for in vivo studies where a defined and stable soluble form is critical.

The decision to prepare a salt form should be based on the specific needs of your project. For routine in vitro experiments, pH adjustment of the free base is often sufficient.

References

  • 1-(Oxetan-3-yl)piperazine | C7H14N2O | CID 57416287 - PubChem. National Center for Biotechnology Information. [Link]

  • Solubility enhancement techniques: A comprehensive review - WJBPHS. World Journal of Biology Pharmacy and Health Sciences. [Link]

  • Piperidine - Wikipedia. Wikimedia Foundation. [Link]

  • Piperidin-3-amine | C5H12N2 | CID 148119 - PubChem. National Center for Biotechnology Information. [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing. Longdom Publishing SL. [Link]

  • (S)-piperidin-3-amine | C5H12N2 | CID 855017 - PubChem. National Center for Biotechnology Information. [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. International Journal of Medical Science and Dental Research. [Link]

  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed. National Center for Biotechnology Information. [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications. American Chemical Society. [Link]

  • 16.4: The Effects of pH on Solubility - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • CompoundingToday.com | pH Adjusting Database. IJPC. [Link]

  • Piperidine | Solubility of Things. Solubility of Things. [Link]

  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs - Taylor & Francis. Taylor & Francis Online. [Link]

  • Drug Solubility: Importance and Enhancement Techniques - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Oxetane Synthesis via Alcohol C–H Functionalization - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate. [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. DelveInsight. [Link]

  • Techniques to improve the solubility of poorly soluble drugs - ResearchGate. ResearchGate. [Link]

  • Oxetanes: formation, reactivity and total syntheses of natural products - Beilstein Journals. Beilstein-Institut. [Link]

  • Piperidine | C5H11N | CID 8082 - PubChem. National Center for Biotechnology Information. [Link]

  • PIPERIDINE - Ataman Kimya. Ataman Kimya. [Link]

  • Biologically important oxetane-containing compounds. | Download Scientific Diagram. ResearchGate. [Link]

  • STUDY THE EFFECT OF CO SOLVENT ON THE SOLUBILITY OF A SLIGHTLY WATER SOLUBLE DRUG | Journal of Drug Discovery and Therapeutics. Journal of Drug Discovery and Therapeutics. [Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks | ChemRxiv. ChemRxiv. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. International Journal of Novel Research and Development. [Link]

Sources

Troubleshooting

Protecting group strategies for 3-aminopiperidine synthesis

A Guide to Protecting Group Strategy, Troubleshooting, and Advanced Protocols Welcome to the technical support center for 3-aminopiperidine synthesis. This guide is designed for researchers, medicinal chemists, and proce...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Protecting Group Strategy, Troubleshooting, and Advanced Protocols

Welcome to the technical support center for 3-aminopiperidine synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter the unique challenges of manipulating the two distinct amine functionalities of the 3-aminopiperidine scaffold. The presence of both a secondary ring amine (N1) and a primary exocyclic amine (N3) necessitates a robust and well-planned protecting group strategy to achieve desired chemical transformations selectively and efficiently.

This resource moves beyond simple protocols to provide in-depth, experience-driven insights into why certain strategies are chosen, how to troubleshoot common experimental failures, and how to apply these techniques with confidence.

Frequently Asked Questions & Troubleshooting

This section addresses the most common queries and issues encountered in the lab.

Section 1: Foundational Strategy

Q1: Why is a protecting group strategy essential when working with 3-aminopiperidine?

The 3-aminopiperidine molecule contains two nucleophilic nitrogen atoms: the secondary amine within the piperidine ring (N1) and the primary amino group at the 3-position (N3). Without protection, reagents intended to react with one amine group will often react non-selectively with both, leading to a mixture of products, including polymerization and di-substituted species.[1][2] An ideal protecting group masks one amine's reactivity while allowing transformations on the other, ensuring regioselectivity. This strategy is fundamental for building complex molecules where the 3-aminopiperidine is a core structural unit.

Q2: What are the most common protecting groups for the N1 and N3 positions, and how do I choose?

The choice of protecting group is dictated by the overall synthetic route, particularly the reaction conditions you plan to employ for subsequent steps. The three most common protecting groups in this context are Boc, Cbz, and Fmoc, chosen for their differing cleavage conditions, which allows for selective deprotection.

  • Boc (tert-butoxycarbonyl): Ideal for general protection, especially of the N1 position. It is stable to a wide range of non-acidic conditions but is easily removed with strong acids like trifluoroacetic acid (TFA).[3][4]

  • Cbz (carboxybenzyl): A robust group, stable to both acidic and basic conditions. Its primary removal method is catalytic hydrogenolysis (H₂, Pd/C), which makes it orthogonal to the acid-labile Boc group and the base-labile Fmoc group.[5][6]

  • Fmoc (9-fluorenylmethyloxycarbonyl): Primarily used when mild, basic deprotection is required. It is stable to acid and hydrogenolysis but is cleaved rapidly by bases like piperidine.[7][8]

The key to a successful strategy is orthogonality : choosing protecting groups for N1 and N3 that can be removed independently without affecting the other.[1][9] For example, a common and powerful strategy is to protect N1 with a Boc group and N3 with a Cbz group.

Q3: Can you summarize the key differences between Boc, Cbz, and Fmoc in a practical format?

Absolutely. The following table provides a comparative overview to guide your selection process.

FeatureBoc (tert-butoxycarbonyl)Cbz (carboxybenzyl)Fmoc (9-fluorenylmethyloxycarbonyl)
Structure



Protection Reagent Di-tert-butyl dicarbonate (Boc₂O)Benzyl chloroformate (Cbz-Cl), Cbz-OSu[3]Fmoc-Cl, Fmoc-OSu
Cleavage Condition Strong Acid (e.g., TFA, HCl)[3][4]Catalytic Hydrogenolysis (H₂, Pd/C)[5]Base (e.g., 20% Piperidine in DMF)[7][8]
Stability Stable to base, hydrogenolysis, nucleophiles.Stable to acid, base.Stable to acid, hydrogenolysis.
Orthogonal To Cbz, FmocBoc, FmocBoc, Cbz
Common Issues Broadened NMR signals due to rotamers.[3][4]Catalyst poisoning; side reactions in alcohol solvents.[3]Base-catalyzed side reactions (e.g., diketopiperazine formation).[7]
Section 2: Troubleshooting Common Experimental Problems

Q4: My Boc deprotection with TFA seems incomplete or very slow. What could be wrong?

This is a common issue that usually points to two main causes: water or insufficient acid.

  • Causality: The Boc group is cleaved via an acid-catalyzed elimination mechanism. The tert-butyl cation that is formed must be "scavenged" or trapped to prevent it from re-alkylating the newly freed amine or other nucleophilic sites on your molecule. Water can interfere with the efficiency of TFA.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use dry DCM and fresh, anhydrous TFA. Water content can significantly slow the reaction.

    • Increase TFA Equivalents: For a substrate with multiple basic nitrogens (like deprotected 3-aminopiperidine), each will sequester a molecule of acid. Ensure you are using a sufficient excess of TFA (typically 20-50% v/v in DCM) to both protonate all basic sites and catalyze the cleavage.

    • Add a Scavenger: If your substrate contains sensitive functional groups (like tryptophan or methionine moieties), the carbocation can cause side reactions. Add a scavenger like triisopropylsilane (TIS) or water (in a controlled amount, ~5%) to your TFA/DCM mixture to trap the cation.

    • Monitor Progress: Check the reaction by TLC or LC-MS after 1-2 hours. If incomplete, allow it to stir longer at room temperature. Quantitative yields are often achieved overnight.[3]

Q5: During my Cbz deprotection via hydrogenolysis, my mass spectrum shows a product that is 28 Da heavier than my expected product. What happened?

You are likely observing N-ethylation of your product.[3]

  • Causality: This side reaction is highly characteristic of Cbz deprotections run in ethanol. The palladium catalyst (Pd/C) can oxidize the ethanol solvent to acetaldehyde.[3] The newly deprotected, highly nucleophilic secondary amine on the piperidine ring then reacts with the acetaldehyde to form an imine, which is immediately reduced by the H₂/Pd system to the N-ethyl piperidine.

  • Troubleshooting & Prevention:

    • Change the Solvent: The most effective solution is to switch to a solvent that cannot be readily oxidized to an aldehyde. Excellent alternatives include ethyl acetate (EtOAc), tetrahydrofuran (THF), or acetic acid (AcOH).[5]

    • Use a Different Hydrogen Source: If you must use an alcohol, consider using a transfer hydrogenolysis method with a hydrogen donor like ammonium formate or cyclohexene instead of H₂ gas, which can sometimes mitigate this side reaction.

The workflow below illustrates this common troubleshooting process.

G start Unexpected mass (+28 Da) observed after Cbz deprotection q1 Was ethanol used as the solvent? start->q1 res1 Likely Cause: Pd-catalyzed oxidation of EtOH to acetaldehyde, followed by reductive amination of the product amine. q1->res1  Yes res2 Investigate other sources of aldehyde contamination (e.g., starting materials, other reagents). q1->res2  No sol1 Solution: Re-run reaction in a non-oxidizable solvent like EtOAc, THF, or AcOH. res1->sol1

Caption: Troubleshooting workflow for N-ethylation during Cbz deprotection.

Section 3: Advanced Strategies

Q6: How do I design an orthogonal protection strategy to modify the N1 and N3 positions independently?

An orthogonal strategy is the cornerstone of complex 3-aminopiperidine chemistry. The goal is to use two protecting groups that can be removed under mutually exclusive conditions. The Boc/Cbz combination is a classic and highly effective example.

  • Causality: The Boc group is labile to strong acid, while the Cbz group is stable to acid but labile to hydrogenolysis. This difference is the basis of their orthogonality.[1]

The logical workflow for this strategy is outlined below.

G sub 3-Aminopiperidine n1_boc N1-Boc-3-aminopiperidine sub->n1_boc Boc₂O n1_boc_n3_cbz N1-Boc, N3-Cbz-3-aminopiperidine n1_boc->n1_boc_n3_cbz Cbz-Cl n1_boc_n3_modified N1-Boc-3-(modified)aminopiperidine n1_boc_n3_cbz->n1_boc_n3_modified 1. H₂, Pd/C (remove Cbz) 2. N3 Modification n3_modified_n1_cbz N1-(Modified), N3-Cbz-3-aminopiperidine n1_boc_n3_cbz->n3_modified_n1_cbz 1. TFA (remove Boc) 2. N1 Modification n3_modified 3-(Modified)aminopiperidine n1_boc_n3_modified->n3_modified TFA (remove Boc) n1_modified_n3_cbz N1-(Modified), N3-Cbz-3-aminopiperidine n1_modified N1-(Modified)-3-aminopiperidine n3_modified_n1_cbz->n1_modified H₂, Pd/C (remove Cbz)

Caption: Orthogonal strategy allowing independent modification of N1 and N3.

Validated Experimental Protocols

The following protocols are provided as a reliable starting point for common protection and deprotection sequences.

Protocol 1: Selective N1-Boc Protection of 3-Aminopiperidine

  • Principle: This procedure leverages the slightly higher reactivity of the secondary ring amine for selective mono-protection under controlled conditions.

  • Materials:

    • 3-Aminopiperidine dihydrochloride

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Sodium hydroxide (NaOH) or Triethylamine (TEA)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Suspend 3-aminopiperidine dihydrochloride (1.0 eq) in DCM (10 mL per gram of starting material).

    • Cool the mixture to 0 °C in an ice bath.

    • Add triethylamine (2.2 eq) dropwise to neutralize the hydrochloride salt and free the amine. Stir for 15 minutes.

    • Dissolve Boc₂O (1.05 eq) in a minimal amount of DCM and add it dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS to confirm consumption of the starting material.

    • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Protocol 2: N3-Cbz Protection of N1-Boc-3-Aminopiperidine

  • Principle: The free primary amine at the N3 position is acylated using a Cbz-donating reagent.

  • Materials:

    • N1-Boc-3-aminopiperidine (1.0 eq)[10][11]

    • Benzyl 2,5-dioxopyrrolidin-1-yl carbonate (Cbz-OSu) (1.1 eq)[3]

    • Triethylamine (TEA) (1.2 eq)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve N1-Boc-3-aminopiperidine (1.0 eq) in DCM (10 mL per gram).

    • Add TEA (1.2 eq) and stir for 5 minutes at room temperature.

    • Add Cbz-OSu (1.1 eq) portion-wise to the solution.

    • Stir at room temperature for 4-6 hours, monitoring by TLC.

    • Upon completion, dilute the mixture with DCM and wash with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to afford the doubly protected product, which is often pure enough for the next step or can be purified by chromatography.[3]

Protocol 3: Selective Cbz Deprotection via Catalytic Hydrogenolysis

  • Principle: The benzyl ester of the carbamate is cleaved by reduction on a palladium catalyst, releasing toluene and carbon dioxide, leaving the Boc group intact.

  • Materials:

    • N1-Boc, N3-Cbz-3-aminopiperidine (1.0 eq)

    • Palladium on carbon (10% Pd/C, 5-10 mol% Pd)

    • Ethyl acetate (EtOAc) or Methanol (MeOH) (Note: see Q5 regarding solvent choice)

    • Hydrogen gas (H₂) balloon or Parr hydrogenator

  • Procedure:

    • Dissolve the protected substrate in EtOAc (20 mL per gram).

    • Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Evacuate the flask and backfill with H₂ gas (repeat 3 times).

    • Maintain a positive pressure of H₂ (e.g., with a balloon) and stir the mixture vigorously for 4-16 hours at room temperature.

    • Monitor the reaction by TLC or LC-MS. The product will be more polar.

    • Upon completion, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst is pyrophoric and should not be allowed to dry in the air. Wet the Celite pad with the reaction solvent before and after filtration.

    • Rinse the Celite pad with additional solvent.

    • Combine the filtrates and concentrate under reduced pressure to yield the N1-Boc-3-aminopiperidine.[5]

References

  • Linn, M., et al. (2012). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry. Available at: [Link]

  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. Methods in Molecular Biology. Available at: [Link]

  • Google Patents. (2014). Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method. CN103865964A.
  • Contente, M. L., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications. Available at: [Link]

  • Google Patents. (2014). Method for preparing (R)-3-amino piperidine hydrochloride. CN103864674A.
  • National Center for Biotechnology Information. (n.d.). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Available at: [Link]

  • Kumar, S. T., et al. (2023). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Section B. Available at: [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • Isidro-Llobet, A., et al. (2019). Protecting Groups in Peptide Synthesis. Request PDF on ResearchGate. Available at: [Link]

  • Google Patents. (2022). Amino deprotection using 3-(diethylamino)propylamine. US20220185842A1.
  • PubChem. (n.d.). 1-BOC-3-Aminopiperidine. CID 545809. Available at: [Link]

Sources

Optimization

Preventing racemization during the synthesis of chiral amines

Welcome to the technical support center for the stereoselective synthesis of chiral amines. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges in maintainin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stereoselective synthesis of chiral amines. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges in maintaining the stereochemical integrity of their molecules during synthesis. Chiral amines are critical building blocks in over 40% of pharmaceuticals, making the prevention of racemization a paramount concern for ensuring safety and efficacy.[1]

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you diagnose and solve specific issues related to racemization.

Understanding the Enemy: Mechanisms of Racemization

Before troubleshooting, it's crucial to understand how a chiral center loses its configuration. Racemization proceeds through the formation of a transient, achiral intermediate. Once this intermediate is formed, the subsequent reaction can occur from either face with equal probability, leading to a 1:1 mixture of enantiomers.

The primary mechanisms involve the temporary removal of a substituent at the stereocenter, most commonly a proton, to create a planar, achiral structure.

  • Carbanion/Enolate Formation: Occurs when the chiral carbon is acidic, such as the α-carbon to a carbonyl group. A base can abstract the proton, forming a planar enolate intermediate.[2][3]

  • Carbocation Formation: Can occur in reactions involving leaving groups on the chiral carbon, particularly in polar, ionizing solvents. The resulting planar carbocation can be attacked from either side.[4]

  • Imine Formation: For amines, dehydrogenation to an achiral imine, followed by a non-stereoselective hydrogenation or reduction, is a direct pathway to racemization.[5]

Racemization_Pathways cluster_start Chiral Starting Material cluster_intermediate Achiral Intermediate cluster_product Racemic Product Start_R (R)-Enantiomer Intermediate Planar Intermediate (Enolate, Imine, Carbocation) Start_R->Intermediate Base, Acid, Heat, or Catalyst Start_S (S)-Enantiomer Start_S->Intermediate Base, Acid, Heat, or Catalyst Product_R (R)-Enantiomer Intermediate->Product_R Protonation / Nucleophilic Attack Product_S (S)-Enantiomer Intermediate->Product_S Protonation / Nucleophilic Attack

Figure 1: General pathways for racemization via an achiral intermediate.

Troubleshooting Guide: Diagnosing and Solving Racemization

This section addresses specific experimental observations in a question-and-answer format.

Scenario 1: Racemization during Amide Bond Formation (Peptide Coupling)

Q: I'm coupling a chiral carboxylic acid with an amine, and my product is showing significant racemization. My starting acid was enantiopure. What's happening?

A: This is a classic problem in peptide synthesis and related amide couplings. The primary culprit is often the formation of a 5(4H)-oxazolone (or azlactone) intermediate. The α-proton of the oxazolone is highly acidic and is readily abstracted by even weak bases in the reaction mixture, leading to a planar, achiral intermediate that rapidly racemizes.

Causality Explained: The N-acyl group on the amino acid is crucial. Standard acyl groups (like acetyl) activate the α-proton, making oxazolone formation favorable. However, urethane-based protecting groups like Fmoc, Boc, or Cbz significantly suppress racemization.[6][7] Their carbonyl group delocalizes the nitrogen lone pair, making it less available to attack the activated carboxyl group, thus disfavoring oxazolone formation.

Troubleshooting Steps:

  • Assess Your N-Protecting Group: If you are not using a urethane-type protecting group (Fmoc, Boc, Cbz), this is the most likely cause. Switch to one of these standard groups.

  • Choose Your Coupling Reagents and Additives Wisely:

    • Carbodiimides (like DCC, EDC) alone can promote oxazolone formation. Always use them in conjunction with a racemization-suppressing additive.[8]

    • Additives are Key: Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl cyanohydroxyiminoacetate (Oxyma) react with the activated carboxylic acid to form an activated ester.[8][9] This intermediate is more stable towards racemization and less prone to side reactions than the O-acylisourea intermediate formed with carbodiimides alone.[9]

  • Control the Base:

    • The basicity and steric hindrance of the base used are critical.[8] Avoid strong, non-hindered bases.

    • Use a tertiary amine base like N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM). Use the minimum necessary amount, typically 1-2 equivalents. Over-exposure to base, especially before the coupling is complete, will accelerate racemization.[6][8]

  • Lower the Temperature: Perform the coupling at 0 °C or even lower if the reaction kinetics allow. Higher temperatures significantly increase the rate of racemization.[10]

Oxazolone_Mechanism ActivatedAcid Activated Chiral Carboxylic Acid Oxazolone 5(4H)-Oxazolone (Chiral) ActivatedAcid->Oxazolone Intramolecular Cyclization RacemicProduct Racemic Amide Product ActivatedAcid->RacemicProduct + Amine (Desired Path) EnolizedOxazolone Aromatic Oxazole (Achiral Intermediate) Oxazolone->EnolizedOxazolone - H⁺ (Base) + H⁺ RacemizedOxazolone Racemized 5(4H)-Oxazolone EnolizedOxazolone->RacemizedOxazolone Tautomerization RacemizedOxazolone->RacemicProduct + Amine Amine Amine Nucleophile

Figure 2: Racemization via oxazolone formation during amide coupling.

Protocol: Minimized Racemization Coupling
  • Dissolve the N-protected chiral amino acid (1.0 eq) and the racemization-suppressing additive (e.g., HOBt, 1.2 eq) in an appropriate aprotic solvent (e.g., DMF, DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add the coupling agent (e.g., EDC, 1.1 eq) and stir for 5-10 minutes (pre-activation).

  • Add the amine component (1.1 eq) followed by the dropwise addition of a tertiary base (e.g., DIEA, 2.0 eq).

  • Maintain the temperature at 0 °C for 2-4 hours, then allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS to avoid unnecessarily long reaction times.

Scenario 2: Racemization Under Basic or Acidic Conditions (Workup/Purification)

Q: My product's enantiomeric excess (ee) is high immediately after the reaction, but it drops significantly after aqueous workup or chromatography. Why?

A: This indicates that your chiral amine is configurationally unstable under the conditions of your workup or purification. The most common cause is the presence of an acidic proton at the chiral center, especially if it is adjacent to a π-system like a carbonyl or phenyl group, which stabilizes the resulting carbanion.

Troubleshooting Steps:

  • Analyze the Structure: Identify any acidic protons on or adjacent to the stereocenter. Protons alpha to carbonyls, nitriles, or nitro groups are particularly susceptible to base-catalyzed racemization.[3]

  • Modify the Workup:

    • Avoid Strong Bases/Acids: Do not use strong aqueous bases (e.g., NaOH, K₂CO₃) or acids if possible. Use milder alternatives like saturated aqueous sodium bicarbonate (NaHCO₃) for neutralization.

    • Minimize Contact Time: Perform extractions and washes quickly. Do not let your product sit in acidic or basic aqueous layers for extended periods.

    • Temperature Control: Keep everything cold. Perform the workup using ice-cold solutions to slow the rate of epimerization.

  • Re-evaluate Purification Strategy:

    • Silica Gel: Standard silica gel is slightly acidic and can cause racemization of sensitive compounds. Consider neutralizing your silica gel by pre-treating a slurry with a small amount of a tertiary amine (e.g., triethylamine in the eluent) or use commercially available deactivated silica.

    • Alternative Methods: If racemization persists on silica, consider other purification methods like crystallization, preparative HPLC with a neutral mobile phase, or distillation if applicable. Crystallization can sometimes be advantageous as it may selectively crystallize one enantiomer, thereby enriching the ee of the solid material.[6]

ParameterHigh Racemization RiskLow Racemization RiskRationale
Temperature High (> 40 °C)Low (≤ 0 °C)Racemization is kinetically controlled; lower temperatures slow the process significantly.[10][11]
Base Strong, non-hindered (e.g., NaOH, KOtBu)Weak, hindered (e.g., DIEA, NMM, TMP)Strong bases readily abstract protons, forming the achiral intermediate.[8][12]
Solvent Polar, protic (e.g., Methanol, Water)Aprotic, non-polar (e.g., Toluene, Hexane)Protic solvents can stabilize charged intermediates that facilitate racemization.[2]
Reaction Time Prolonged (e.g., > 24h)As short as possibleIncreased exposure time to racemizing conditions leads to greater loss of stereointegrity.[6]

Table 1: Impact of Key Reaction Parameters on Racemization Risk.

FAQs: Preventing Racemization

Q1: Are there any "racemization-proof" methods for synthesizing chiral amines?

A: While no method is entirely foolproof, biocatalytic methods using enzymes like transaminases or amine dehydrogenases come very close.[13] These enzymes operate under mild physiological conditions (neutral pH, room temperature) and exhibit extremely high stereoselectivity, making racemization of the product highly unlikely.[13][14] Immobilizing these enzymes can further enhance their stability and reusability, making them suitable for industrial-scale synthesis.[13]

Q2: My chiral amine does not have a proton on the stereocenter. Can it still racemize?

A: It is much less likely. Racemization typically requires the removal of a group from the stereocenter to form a planar intermediate. If the stereocenter is a quaternary carbon (no attached proton), it is generally configurationally stable under most synthetic conditions. However, racemization can still occur under very harsh conditions that lead to bond cleavage and reformation (e.g., reversible retro-Michael reactions).

Q3: How do I accurately measure racemization?

A: You cannot determine racemization by standard techniques like NMR, TLC, or MS, as enantiomers have identical properties in an achiral environment. You must use a chiral analytical method:

  • Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): This is the gold standard. Use a chiral stationary phase column to separate the enantiomers and determine their ratio.

  • NMR with a Chiral Shift Reagent: Adding a chiral lanthanide shift reagent can cause the NMR signals for the two enantiomers to resolve into separate peaks, allowing for quantification.

  • Polarimetry: While this can indicate a loss of optical activity, it is not as precise as chromatographic methods for determining the exact enantiomeric excess (ee).

Sources

Reference Data & Comparative Studies

Validation

The Oxetane Ring: A Key to Unlocking Metabolic Stability in Drug Discovery

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly turning to small, strained ring systems to confer a...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly turning to small, strained ring systems to confer advantageous properties upon drug candidates. Among these, the oxetane ring has emerged as a powerful tool for enhancing metabolic stability, a critical determinant of a drug's pharmacokinetic profile and overall success. This guide provides an in-depth comparison of the metabolic stability of oxetane-containing compounds against common bioisosteric replacements, supported by experimental data and detailed protocols for assessment.

The Rise of the Oxetane: More Than Just a Structural Mimic

The strategic incorporation of an oxetane moiety is often employed to replace metabolically labile groups, most notably gem-dimethyl and carbonyl functionalities.[1] This bioisosteric substitution is rooted in the unique stereoelectronic properties of the four-membered ether.[2][3] While sterically similar to a gem-dimethyl group, the oxetane introduces polarity without a significant increase in lipophilicity, a common drawback of its hydrocarbon counterpart.[2][3] This polarity can disrupt binding to metabolic enzymes, thereby "shielding" the molecule from degradation.[4]

Furthermore, the 3,3-disubstituted oxetane has been validated as a robust surrogate for the carbonyl group, offering similar hydrogen bond accepting capabilities but with significantly enhanced stability against enzymatic reduction or hydrolysis.[2][3] The stability of the oxetane ring is, however, context-dependent, with the substitution pattern playing a crucial role; 3,3-disubstituted oxetanes generally exhibit the highest stability.[2]

Comparative Metabolic Stability: Oxetanes vs. Alternatives

Experimental data from numerous studies demonstrate the tangible benefits of incorporating an oxetane ring to improve metabolic stability. The following tables summarize key findings from comparative in vitro studies.

Table 1: Oxetane vs. Carbonyl Bioisosteres

Compound PairStructureTest SystemIntrinsic Clearance (CLint,app, mL/min/kg)Reference
Spiro-pyrrolidine Carbonyl 7Human Liver Microsomes> 293[5]
Spiro-pyrrolidine Oxetane 8Human Liver Microsomes25.9[5]
Spiro-piperidine Carbonyl 9Human Liver Microsomes> 293[5]
Spiro-piperidine Oxetane 10Human Liver Microsomes25.9[5]

Table 2: Oxetane vs. gem-Dimethyl and Cycloalkane Bioisosteres

Compound SeriesBioisostereTest SystemHalf-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg)Reference
IDO1 Inhibitors gem-DimethylNot specifiedNot specifiedNot specified[6]
OxetaneNot specifiedNot specifiedNot specified[6]
ALDH1A Inhibitors -Human Liver Microsomes< 2.7Not specified[6]
OxetaneHuman Liver Microsomes> 60Not specified[6]
IDO1 Inhibitors HydroxycyclobutaneNot specifiedNot specifiedLower Potency[6]
OxetaneNot specifiedNot specifiedHigher Potency[6]

These data compellingly illustrate that the substitution of a metabolically susceptible group with an oxetane can lead to a dramatic decrease in intrinsic clearance and a corresponding increase in metabolic half-life.

The Metabolic Fate of Oxetanes: Beyond Inertness

While oxetanes are lauded for their stability, they are not metabolically inert. Understanding their potential degradation pathways is crucial for predicting their in vivo behavior. The primary routes of oxetane metabolism involve:

  • Microsomal Epoxide Hydrolase (mEH)-Mediated Hydrolysis : This is a key pathway for oxetane ring-opening, leading to the formation of a 1,3-diol.[7][8] This non-oxidative pathway can be a desirable metabolic route as it diverts metabolism away from the often-problematic Cytochrome P450 (CYP) system, potentially reducing drug-drug interactions.[7][9] The rate of mEH-catalyzed hydrolysis is influenced by the substitution pattern on the oxetane ring and the surrounding molecular framework.[8]

  • Cytochrome P450 (CYP)-Mediated Oxidation : Although generally more resistant to CYP-mediated metabolism than their bioisosteric counterparts, oxetanes can be oxidized by CYPs.[5] Studies have implicated CYP3A4 as one of the isozymes involved in this process.[5][10] The position of oxidation can vary depending on the overall structure of the molecule.

The interplay between these two pathways determines the metabolic profile of an oxetane-containing compound.

Metabolic pathways of oxetane-containing compounds.

Experimental Assessment of Metabolic Stability: A Step-by-Step Protocol

The in vitro liver microsomal stability assay is a cornerstone for evaluating the metabolic fate of drug candidates. Here, we provide a detailed protocol for its implementation.

Objective: To determine the in vitro metabolic stability of an oxetane-containing compound by measuring its disappearance over time upon incubation with human liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled Human Liver Microsomes (HLMs)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Internal Standard (IS) solution in organic solvent (e.g., acetonitrile or methanol)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Experimental Workflow:

Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare test compound working solution D Pre-warm microsomes and test compound (37°C) A->D B Prepare microsomal suspension in buffer B->D C Prepare NADPH regenerating system E Initiate reaction by adding NADPH system C->E D->E F Incubate at 37°C with shaking (collect aliquots at t=0, 5, 15, 30, 60 min) E->F G Quench reaction with cold solvent + IS F->G H Centrifuge to precipitate protein G->H I Analyze supernatant by LC-MS/MS H->I J Determine % remaining and calculate t1/2 and CLint I->J

Sources

Comparative

The Rise of a Privileged Scaffold: A Comparative Guide to the In Vivo Efficacy of (3S)-1-(Oxetan-3-yl)piperidin-3-amine Containing Compounds

For Immediate Release to the Scientific Community In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer superior pharmacological properties is perpetual. The (3S)-1-(oxetan-3...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Scientific Community

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer superior pharmacological properties is perpetual. The (3S)-1-(oxetan-3-yl)piperidin-3-amine scaffold has recently emerged as a cornerstone in the design of highly selective and potent therapeutic agents. This guide provides an in-depth, objective analysis of the in vivo efficacy of compounds incorporating this privileged scaffold, with a particular focus on the clinical candidate AZD5305. By examining the experimental data and the underlying medicinal chemistry principles, we aim to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this scaffold's potential.

The Architectural Advantage: Deconstructing the (3S)-1-(Oxetan-3-yl)piperidin-3-amine Scaffold

The remarkable efficacy of compounds built upon the (3S)-1-(oxetan-3-yl)piperidin-3-amine framework is not fortuitous. It is the result of a synergistic interplay between its constituent piperidine and oxetane moieties, each contributing unique and advantageous properties.

The Piperidine Core: A Foundation of Drug-Likeness

The piperidine ring is a well-established "privileged scaffold" in medicinal chemistry, and for good reason.[1] Its saturated, six-membered heterocyclic structure offers a versatile three-dimensional geometry that can effectively present substituents for optimal target engagement.[2] Key advantages conferred by the piperidine moiety include:

  • Modulation of Physicochemical Properties: The basic nitrogen atom of the piperidine ring allows for fine-tuning of a compound's pKa, which is crucial for optimizing solubility, permeability, and oral bioavailability.[3]

  • Improved Pharmacokinetic Profile: Piperidine-containing compounds often exhibit enhanced metabolic stability and favorable absorption, distribution, metabolism, and excretion (ADME) properties.[1][3]

  • Reduced hERG Toxicity: Strategic incorporation of chiral piperidine scaffolds has been shown to mitigate the risk of cardiac toxicity associated with the inhibition of the hERG potassium channel.[2][3]

The Oxetane Moiety: A Modern Tool for Property Enhancement

The oxetane ring, a four-membered cyclic ether, has gained significant traction in contemporary drug discovery as a means to imbue molecules with desirable characteristics.[4][5] Its inclusion is a deliberate strategy to overcome common challenges in drug development. The key benefits of the oxetane moiety include:

  • Increased Polarity and Aqueous Solubility: The polar nature of the ether oxygen in the strained oxetane ring can significantly enhance the aqueous solubility of a compound, a critical factor for oral absorption and formulation.[4][6]

  • Three-Dimensionality: The non-planar, sp3-rich structure of the oxetane ring promotes a more three-dimensional molecular shape, which can lead to improved target selectivity and reduced off-target effects.[4][5]

  • Metabolic Stability: The oxetane ring can be used to block sites of metabolic oxidation, thereby increasing the half-life of a drug.[4]

  • Bioisosterism: Oxetanes can serve as effective bioisosteres for carbonyl and gem-dimethyl groups, offering an alternative chemical space with potentially improved properties.[5]

Case Study: AZD5305 - A Paradigm of Selective PARP1 Inhibition

A prime exemplar of the successful application of the (3S)-1-(oxetan-3-yl)piperidin-3-amine scaffold is AZD5305, a potent and highly selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1).

Rationale for PARP1 Selectivity

First-generation PARP inhibitors, such as olaparib, rucaparib, and niraparib, have demonstrated significant clinical benefit in cancers with deficiencies in homologous recombination repair (HRR), particularly those with BRCA mutations.[7] However, these agents inhibit both PARP1 and PARP2.[7] Inhibition of PARP2 has been linked to hematological toxicities, such as anemia and neutropenia, which can limit dosing and combination therapies.[7][8] The development of a PARP1-selective inhibitor like AZD5305 was hypothesized to retain the antitumor efficacy of dual inhibitors while minimizing these dose-limiting side effects.[7]

In Vivo Efficacy of AZD5305

Preclinical studies have demonstrated the robust in vivo antitumor efficacy of AZD5305 across a range of cancer models.

Table 1: Summary of In Vivo Efficacy of AZD5305 in Xenograft and PDX Models

Cancer TypeModelDosing and AdministrationKey OutcomesReference
Triple-Negative Breast CancerMDA-MB-436 (BRCA1m) xenograft≥0.1 mg/kg, once daily, oralProfound tumor regressions (≥90%)[1]
Pancreatic CancerCapan-1 (BRCA2m) xenograft0.1 mg/kg, once daily, oral52% tumor growth inhibition (TGI)[1]
Ovarian CancerHOC106 (BRCA1m) PDX1 and 10 mg/kg, once daily, oralTumor shrinkage[5]
Ovarian CancerHOC107 (BRCA1m) PDX1 and 10 mg/kg, once daily, oralInhibition of tumor growth[5]
Comparative In Vivo Efficacy: AZD5305 vs. Olaparib

Direct head-to-head comparisons in preclinical models have highlighted the superior efficacy of AZD5305 over the first-generation PARP inhibitor, olaparib.

Table 2: Comparative In Vivo Efficacy of AZD5305 and Olaparib

ModelAZD5305 DoseAZD5305 OutcomeOlaparib DoseOlaparib OutcomeReference
MDA-MB-436 (BRCA1m) xenograft≥0.1 mg/kg, once daily, oralGreater depth of tumor regression and longer duration of response100 mg/kg, once daily, oralTumor regressions with some regrowth after treatment withdrawal[1]
DLD-1 BRCA2-/- xenograftNot specifiedNot specified100 mg/kg, once daily, oral40% TGI[1]
Pharmacokinetics and Safety Profile

AZD5305 exhibits a favorable pharmacokinetic profile with high oral bioavailability and low plasma clearance in preclinical species.[8] This, combined with its high potency, allows for effective in vivo target engagement at lower doses.[8] Importantly, in preclinical rat models, AZD5305 demonstrated minimal hematological toxicity, a key differentiator from first-generation PARP inhibitors.[7] This improved safety profile is attributed to its high selectivity for PARP1 over PARP2.[7]

Experimental Protocols

In Vivo Xenograft Efficacy Study

The following is a representative protocol for assessing the in vivo efficacy of a compound with the (3S)-1-(oxetan-3-yl)piperidin-3-amine scaffold in a xenograft model, based on the methodologies described for AZD5305.[1]

  • Cell Culture and Implantation:

    • Human cancer cells (e.g., MDA-MB-436) are cultured under standard conditions.

    • A suspension of cells is implanted subcutaneously into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth and Randomization:

    • Tumors are allowed to grow to a mean volume of approximately 100-300 mm³.

    • Mice are then randomized into treatment and control groups.

  • Drug Formulation and Administration:

    • The test compound (e.g., AZD5305) and any comparators (e.g., olaparib) are formulated in an appropriate vehicle for oral gavage.

    • The vehicle alone is administered to the control group.

    • Treatments are administered once daily at the specified doses.

  • Efficacy Assessment:

    • Tumor volume is measured regularly (e.g., twice weekly) using calipers.

    • Animal body weight is monitored as an indicator of toxicity.

    • Efficacy is determined by calculating tumor growth inhibition or regression compared to the control group.

  • Pharmacodynamic Analysis:

    • At the end of the study, tumors and plasma may be collected for analysis of target engagement (e.g., PARylation levels) and drug concentration, respectively.

Assessment of PARP1 Target Engagement In Vivo

To confirm that the observed antitumor effects are due to the intended mechanism of action, pharmacodynamic studies are crucial.

  • Dosing and Tissue Collection:

    • Tumor-bearing mice are treated with the test compound for a specified period (e.g., 5 consecutive days).

    • At various time points after the final dose, tumors are harvested.

  • Lysate Preparation:

    • The harvested tumors are homogenized to prepare protein lysates.

  • Western Blot Analysis:

    • Protein concentrations in the lysates are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with antibodies specific for poly-ADP-ribose (PAR) to assess the level of PARylation.

    • A significant reduction in PAR levels in the treated groups compared to the vehicle control indicates effective PARP1 inhibition.

Visualizations

PARP_Inhibition_Pathway cluster_DNA_Damage DNA Damage cluster_PARP1_Activation PARP1 Activation cluster_Repair DNA Repair cluster_Replication Replication Stress cluster_Cell_Fate Cell Fate Single-Strand Break Single-Strand Break PARP1 PARP1 Single-Strand Break->PARP1 recruits PARylation PARylation PARP1->PARylation catalyzes Replication Fork Collapse Replication Fork Collapse PARP1->Replication Fork Collapse stalled replication fork Base Excision Repair Base Excision Repair PARylation->Base Excision Repair facilitates Cell Survival Cell Survival Base Excision Repair->Cell Survival Double-Strand Break Double-Strand Break Replication Fork Collapse->Double-Strand Break HRR-Proficient Cell HRR-Proficient Cell Double-Strand Break->HRR-Proficient Cell repaired by HRR HRR-Deficient Cell HRR-Deficient Cell Double-Strand Break->HRR-Deficient Cell unrepaired HRR-Proficient Cell->Cell Survival Cell Death (Synthetic Lethality) Cell Death (Synthetic Lethality) HRR-Deficient Cell->Cell Death (Synthetic Lethality) AZD5305 AZD5305 AZD5305->PARP1 inhibits & traps

Caption: Mechanism of action of AZD5305, a PARP1 inhibitor.

In_Vivo_Efficacy_Workflow start Start cell_culture Cell Culture start->cell_culture implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization of Mice into Groups tumor_growth->randomization treatment Daily Oral Administration of Compound/Vehicle randomization->treatment monitoring Tumor Volume and Body Weight Measurement treatment->monitoring monitoring->treatment repeat for duration of study endpoint End of Study monitoring->endpoint analysis Data Analysis (TGI/Regression) endpoint->analysis pd_analysis Pharmacodynamic Analysis (optional) endpoint->pd_analysis end End analysis->end pd_analysis->end

Caption: Workflow for a typical in vivo xenograft efficacy study.

Conclusion and Future Directions

The (3S)-1-(oxetan-3-yl)piperidin-3-amine scaffold represents a significant advancement in the design of targeted therapies. As exemplified by the PARP1 inhibitor AZD5305, this scaffold facilitates the development of compounds with high potency, selectivity, and a favorable safety profile. The robust in vivo efficacy and improved therapeutic window observed with AZD5305 underscore the potential of this chemical framework.

Future research should focus on exploring the broader applicability of this scaffold to other therapeutic targets where the combination of drug-like properties it imparts would be advantageous. Further elucidation of the structure-activity relationships around this scaffold will undoubtedly lead to the discovery of new and improved clinical candidates. The continued investigation of compounds containing the (3S)-1-(oxetan-3-yl)piperidin-3-amine scaffold holds great promise for advancing the field of precision medicine.

References

  • Scott, J. S., et al. (2021). Discovery of AZD5305, a Next-Generation, Highly Selective PARP1 Inhibitor and Trapper. Journal of Medicinal Chemistry, 64(21), 16219–16235. [Link]

  • Burkhard, J. A., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12491–12518. [Link]

  • Staniszewska, A. D., et al. (2022). The PARP1 Inhibitor AZD5305 Impairs Ovarian Adenocarcinoma Progression and Visceral Metastases in Patient-derived Xenografts Alone and in Combination with Carboplatin. Clinical Cancer Research, 28(21), 4744–4757. [Link]

  • Not available publicly.
  • Illuzzi, G., et al. (2022). Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper. Clinical Cancer Research, 28(21), 4730–4743. [Link]

  • Not available publicly.
  • Not available publicly.
  • Not available publicly.
  • Not available publicly.
  • Not available publicly.
  • Not available publicly.
  • Not available publicly.
  • Not available publicly.
  • Not available publicly.
  • Not available publicly.
  • AstraZeneca. (2023). How does AstraZeneca's PARP inhibitor differentiate?. Patsnap Synapse. [Link]

  • Not available publicly.
  • Stepan, A. F., et al. (2012). The impact of 1,3-disubstituted oxetanes on physicochemical and in vitro properties of selected scaffolds. Journal of Medicinal Chemistry, 55(7), 3414–3424. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S)-1-(Oxetan-3-yl)piperidin-3-amine
Reactant of Route 2
Reactant of Route 2
(3S)-1-(Oxetan-3-yl)piperidin-3-amine
© Copyright 2026 BenchChem. All Rights Reserved.